Benzyl-PEG13-alcohol
Description
Structure
2D Structure
Properties
Molecular Formula |
C33H60O14 |
|---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C33H60O14/c34-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-26-27-45-28-29-46-30-31-47-32-33-4-2-1-3-5-33/h1-5,34H,6-32H2 |
InChI Key |
XQRFCCJKYHWBDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Properties and Applications of Benzyl-PEG13-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG13-alcohol is a monodisperse polyethylene glycol (PEG) derivative that serves as a versatile tool in bioconjugation and drug delivery, most notably as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical and physical properties, alongside detailed experimental protocols for its application.
The structure of this compound features a benzyl ether at one terminus, which acts as a stable protecting group, and a primary alcohol at the other. This primary alcohol provides a reactive handle for a variety of chemical modifications, allowing for its conjugation to biomolecules, small molecule drugs, or surfaces. The hydrophilic 13-unit PEG chain enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates.
Properties of this compound
The chemical and physical properties of this compound are summarized in the tables below. It is important to note that slight variations in molecular weight and formula may exist between different suppliers due to the nature of PEG synthesis. The data presented here is based on the most consistently reported values.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₁H₅₆O₁₃ | [1] |
| Molecular Weight | 636.8 g/mol | [1] |
| CAS Number | 26403-74-7 | [1] |
| Appearance | Varies (typically a colorless oil or waxy solid) | |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in water and most organic solvents | [1] |
| Storage Conditions | -20°C |
Applications in Research and Drug Development
The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC plays a crucial role in optimizing the distance and orientation between the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex.
The benzyl group on this compound can be removed under catalytic hydrogenation conditions to yield a free hydroxyl group, enabling further derivatization.
Experimental Protocols
The following protocols are representative methods for the activation of the terminal alcohol of a benzyl-PEG-alcohol and its subsequent conjugation. These protocols are based on general procedures for long-chain PEG derivatives and may require optimization for this compound and the specific substrates being used.
Activation of the Terminal Alcohol
The primary alcohol of this compound is not sufficiently reactive for direct conjugation and requires activation to a better leaving group, such as a tosylate or mesylate.
4.1.1. Tosylation of this compound
This protocol converts the terminal alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
4.1.2. Mesylation of this compound
This protocol provides an alternative method for activating the terminal alcohol.
-
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 4 hours. If the reaction has not proceeded to completion, allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Conjugation of Activated this compound
4.2.1. Coupling to an Amine-Containing Molecule
This protocol describes the nucleophilic substitution of the tosyl or mesyl group with a primary amine.
-
Materials:
-
Benzyl-PEG13-OTs or Benzyl-PEG13-OMs
-
Amine-containing molecule (e.g., an E3 ligase ligand)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the amine-containing molecule (1.0 eq) and the activated Benzyl-PEG13-linker (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60 °C overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC.
-
4.2.2. Coupling to a Carboxylic Acid-Containing Molecule (via EDC/NHS chemistry)
This protocol describes the esterification of this compound with a carboxylic acid.
-
Materials:
-
This compound
-
Carboxylic acid-containing molecule (e.g., a protein of interest ligand)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous solvent (e.g., DMF, DMSO, or DCM)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1.0 eq), EDC (1.5 eq), and NHS (1.5 eq) in the appropriate anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or HPLC).
-
Once the reaction is complete, quench any remaining active ester with a small amount of water.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Mandatory Visualizations
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound as a linker.
Caption: General workflow for the synthesis of a PROTAC using this compound.
Signaling Pathway of PROTAC Action
The following diagram illustrates the mechanism of action of a PROTAC molecule.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
An In-depth Technical Guide to Benzyl-PEG13-alcohol: Structure, Properties, and Applications in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG13-alcohol, a versatile polyethylene glycol (PEG) linker used extensively in biomedical research and drug development. This document details its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it outlines detailed experimental protocols for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of peptides, two cutting-edge areas in therapeutic development.
Core Properties of this compound
This compound is a bifunctional molecule featuring a hydrophobic benzyl ether at one terminus and a reactive primary alcohol at the other, connected by a hydrophilic chain of 13 ethylene glycol units. The PEG linker enhances the solubility and pharmacokinetic properties of conjugated molecules. The benzyl group can act as a stable hydrophobic anchor or a protecting group that can be removed under specific conditions to reveal a reactive site. The terminal alcohol is a versatile handle for further chemical modifications.
Quantitative data for this compound are summarized in the table below. It is important to note that due to the nature of PEG synthesis, some polydispersity is expected, which can lead to slight variations in the molecular weight.
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₅₆O₁₃ or C₃₃H₆₀O₁₄ | [1][2] |
| Molecular Weight | ~636.8 g/mol to 680.82 g/mol | [1][2] |
| CAS Number | 26403-74-7 | [1] |
| Appearance | Viscous oil or waxy solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water and organic solvents like DMF, DCM | |
| Storage Conditions | -20°C, under an inert atmosphere |
Chemical Structure
The chemical structure of this compound consists of a benzyl group (C₆H₅CH₂-) linked via an ether bond to a chain of thirteen repeating ethylene glycol units (-OCH₂CH₂-), terminating in a primary alcohol (-OH).
Experimental Protocols
The terminal hydroxyl group of this compound is a key functional group that allows for its derivatization and subsequent conjugation to biomolecules. Below are detailed protocols for its use in PROTAC synthesis and peptide PEGylation.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of a PROTAC. This protocol describes a general workflow for synthesizing a PROTAC using this compound.
Step 1: Activation of this compound (Tosylation)
This step activates the terminal hydroxyl group, converting it into a good leaving group for subsequent nucleophilic substitution.
-
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Add triethylamine (TEA, 1.5 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product (Benzyl-PEG13-OTs).
-
Step 2: Coupling of the Activated Linker to an E3 Ligase Ligand
This step involves the nucleophilic substitution of the tosyl group by an amine on the E3 ligase ligand.
-
Protocol:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG13-OTs (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.
-
Step 3: Final Coupling to the Protein of Interest (POI) Ligand
This final step forms the complete PROTAC molecule through an amide bond formation, assuming the POI ligand has a carboxylic acid for coupling.
-
Protocol:
-
Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the E3 ligase ligand-PEG13-Benzyl (1.0 eq), and a coupling agent like PyBOP (1.2 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC molecule by preparative HPLC.
-
PEGylation is the process of covalently attaching PEG chains to molecules like peptides to improve their pharmacokinetic and pharmacodynamic properties.
Step 1: Activation of this compound
The terminal hydroxyl group is activated to facilitate reaction with amine groups on the peptide. A common method is conversion to a p-nitrophenyl carbonate.
-
Protocol:
-
Dissolve this compound (1 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add p-nitrophenyl chloroformate (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 10% aqueous citric acid, 10% aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Precipitate the activated PEG by adding cold diethyl ether and collect the solid by filtration.
-
Step 2: Conjugation to the Peptide
The activated PEG is then conjugated to a peptide containing a free amine (e.g., the N-terminus or a lysine side chain).
-
Protocol:
-
Dissolve the peptide (1 eq) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Add the activated Benzyl-PEG13-p-nitrophenyl carbonate (1.5-3 eq) to the peptide solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Purify the PEGylated peptide by preparative RP-HPLC.
-
Analyze the pure fractions by mass spectrometry to confirm the desired mono-PEGylated product.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Purity Analysis
The purity of this compound and its conjugates is crucial for their application. The primary methods for purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
¹H NMR Spectroscopy: Confirms the chemical structure by identifying characteristic proton signals of the benzyl group, the repeating ethylene glycol units, and the terminal alcohol. Integration of these signals can help quantify purity.
-
HPLC: Used to separate the main component from impurities such as PEG diols or residual reactants. A high-purity sample will show a single major peak.
This guide provides a foundational understanding of this compound, its properties, and its application in key areas of drug development. The provided protocols are general and may require optimization based on the specific E3 ligase ligand, POI ligand, or peptide being used.
References
Synthesis and Characterization of Benzyl-PEG13-alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Benzyl-PEG13-alcohol, a monodisperse polyethylene glycol (PEG) derivative crucial for the development of advanced bioconjugates, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound (C₃₃H₆₀O₁₄, M.W. 680.82) is a heterobifunctional linker molecule featuring a stable benzyl ether at one terminus and a reactive primary alcohol at the other. The 13-unit monodisperse PEG chain offers a defined length, which is critical for controlling the spatial relationship between the two conjugated moieties in a bioconjugate. This precise spacing is paramount in applications like PROTACs, where the linker bridges a target protein and an E3 ubiquitin ligase to induce targeted protein degradation.
Synthesis of this compound
The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and well-established method for forming ethers. This process involves the reaction of an alkali metal salt of tridecaethylene glycol with benzyl halide.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Tridecaethylene glycol (HO-(CH₂CH₂O)₁₃-H)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Deprotonation of Tridecaethylene Glycol:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve tridecaethylene glycol (1.0 eq) in anhydrous THF.
-
To this solution, add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the alkoxide is indicated by the cessation of hydrogen gas evolution.
-
-
Ether Formation:
-
Cool the reaction mixture back to 0 °C and add a solution of benzyl bromide (1.05 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Dilute the residue with water and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil.
-
Synthesis Workflow
Characterization of this compound
The successful synthesis and purity of this compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure of the final product.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Expected Chemical Shifts:
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Benzyl -CH ₂- | ~4.5 | ~73 |
| Aromatic -CH | ~7.3 | ~127-138 |
| PEG backbone -O-CH ₂-CH ₂-O- | ~3.6 | ~70 |
| Terminal -CH ₂-OH | ~3.7 | ~61 |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the monodisperse product. Electrospray Ionization (ESI) is a common technique for analyzing PEG compounds.[1]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Data Acquisition: Infuse the diluted sample directly into an ESI mass spectrometer. Acquire the spectrum in positive ion mode.
Expected Mass-to-Charge Ratio (m/z):
| Ion | Expected m/z |
| [M+H]⁺ | 681.83 |
| [M+Na]⁺ | 703.81 |
Application in PROTAC Technology
This compound serves as a versatile linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] The benzyl group can be deprotected to reveal a primary alcohol, which can then be further functionalized to attach to a ligand for the target protein, while the terminal alcohol can be modified to attach to an E3 ligase ligand.
PROTAC Mechanism of Action
The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4][5] This proximity induces the transfer of ubiquitin from an E2-ubiquitin complex to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Benzyl-PEG13-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl-PEG13-alcohol, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Understanding its solubility in both aqueous and organic media is critical for its effective application in these fields. This document outlines its solubility profile, provides detailed experimental protocols for solubility determination, and presents visual workflows to facilitate experimental design.
Core Concepts: Structure and Solubility
This compound is an amphiphilic molecule, possessing both a hydrophobic (water-fearing) benzyl group and a hydrophilic (water-loving) polyethylene glycol (PEG) chain.[1] The PEG chain, consisting of 13 ethylene glycol units, generally imparts good water solubility.[2][3][][5] Conversely, the benzyl group can contribute to solubility in organic solvents. The interplay between these two moieties dictates the molecule's solubility in a given solvent system.
The hydrophilic PEG linker is known to increase the water solubility of compounds in aqueous media. The solubility of PEGylated compounds in water and many organic solvents is a key feature for their use in pharmaceutical development. However, the presence of a large hydrophobic group can reduce water solubility.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table summarizes available qualitative information and provides estimated values based on the solubility of structurally related compounds, such as Benzyl-PEG45-alcohol. It is crucial to note that these values should be experimentally verified for the specific application.
| Solvent | Type | Solubility (Estimated) | Notes |
| Water | Aqueous | > 50 mg/mL | Solubility can be concentration and temperature-dependent. Gentle warming to 37°C and agitation can aid dissolution. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | > 50 mg/mL | Generally well-soluble, though high salt concentrations could potentially decrease solubility. |
| Toluene | Organic | Soluble | A common solvent for PEGylated compounds. |
| Tetrahydrofuran (THF) | Organic | Soluble | Often used in reactions involving PEG derivatives. |
| Chloroform (CHCl₃) | Organic | Soluble | A chlorinated solvent in which many PEG compounds are soluble. |
| Dichloromethane (DCM) | Organic | Soluble | Another common chlorinated solvent for PEG derivatives. |
| Dimethylformamide (DMF) | Organic | Soluble | A polar aprotic solvent with good solvating power for PEGylated molecules. |
| Dimethyl sulfoxide (DMSO) | Organic | Soluble | A highly polar aprotic solvent, often used for creating stock solutions of less soluble compounds. |
| Ethanol | Organic | > 100 mg/mL | Readily soluble. |
| Isopropanol (cold) | Organic | Insoluble | Solubility of PEGs can decrease at lower temperatures. |
| Hexane | Organic | Insoluble | A nonpolar solvent, generally not suitable for dissolving amphiphilic PEG compounds. |
| Diethyl Ether | Organic | Insoluble | Another nonpolar solvent in which PEG derivatives often have poor solubility. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance. The following protocol is a generalized procedure that can be adapted for this compound.
1. Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, PBS, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or other mechanical agitator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated analytical balance
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a validated spectrophotometric method)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow the undissolved material to settle. For viscous solutions or fine suspensions, centrifugation is recommended to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of dissolved this compound.
-
Data Analysis: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
References
Benzyl-PEG13-alcohol reactivity of the primary alcohol
An In-Depth Technical Guide on the Reactivity of the Primary Alcohol in Benzyl-PEG13-alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the fields of bioconjugation, drug delivery, and Proteolysis Targeting Chimeras (PROTACs), Polyethylene Glycol (PEG) linkers are crucial for enhancing the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1][2] this compound is a bifunctional linker featuring a stable benzyl ether at one terminus and a versatile primary alcohol at the other.[2][3] The terminal primary alcohol (-CH₂OH) is not typically used for direct conjugation due to its low reactivity under physiological conditions. Instead, it serves as a strategic chemical handle that can be efficiently converted into a wide array of more reactive functional groups.[1] This guide provides a comprehensive technical overview of the core reactivity of this primary alcohol, detailing key chemical transformations, experimental protocols, and quantitative data to enable researchers to effectively utilize this compound in their development pipelines.
Core Reactivity: A Versatile Chemical Handle
The primary alcohol of this compound is a stable, storable functional group, ensuring reproducibility in subsequent chemical modifications. Its principal role is to act as a precursor, or "handle," which can be activated or converted into more reactive moieties. This two-step approach provides greater control over the synthesis of the final bioconjugate, allowing for the purification and characterization of the activated linker before its reaction with a valuable biomolecule. The benzyl group on the opposing terminus serves as a stable hydrophobic anchor or protecting group.
The main pathways for the transformation of the primary alcohol include:
-
Activation for Nucleophilic Substitution: Conversion of the hydroxyl into an excellent leaving group (e.g., tosylate, mesylate) to facilitate reaction with nucleophiles.
-
Oxidation: Mild oxidation to an aldehyde for reductive amination or further oxidation to a carboxylic acid.
-
Direct Conversion: One-pot procedures to directly replace the hydroxyl group with other functionalities, such as an azide.
Quantitative Data on Key Transformations
The following tables summarize typical reaction conditions and yields for the transformation of benzyl alcohols and PEG-alcohols. These serve as a strong baseline for designing experiments with this compound.
Table 1: Activation via Tosylation
| Substrate | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PEG-alcohol | p-Toluenesulfonyl chloride (TsCl) | Pyridine or TEA | Anhydrous DCM | RT | 12-24 | >90% | , |
Table 2: Oxidation to Aldehyde
| Substrate | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl alcohol | Pyrazinium dichromate (PzDC) | DMSO | 30 | 24 | High | | | Benzyl alcohol | Pd-pol catalyst, O₂ (air) | Water | 100 | 6 | >95% | | | Benzyl alcohol | Pt@CHs catalyst, O₂ | Toluene/Water | 80 | 3 | 99% | | | Benzyl alcohol | Eosin Y, O₂, blue LED | Acetonitrile | RT | 12-24 | 68-93% | |
Table 3: Direct Conversion to Azide
| Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl alcohol | PPh₃, I₂, Imidazole, NaN₃ | DMSO | RT | 0.5 | 95% | | | Benzyl alcohol | DPPA, DBU | Toluene | RT to 45 | - | 76% |, | | Various alcohols | TsIm, NaN₃, TEA, TBAI | DMF | Reflux | - | Good | |
Table 4: Etherification
| Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl alcohol | FeCl₃·6H₂O | Propylene Carbonate | 70-120 | 24-28 | 53-91% | | | Benzyl alcohol | (EtO)₂MeSiH | - | 80 | 12 | 84-99% | |
Detailed Experimental Protocols
The following protocols are adapted from established methodologies and provide a robust starting point for the modification of this compound.
Protocol 1: Activation via Tosylation
This protocol converts the terminal hydroxyl group into a tosylate, an excellent leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq)
-
Triethylamine (TEA) or Pyridine (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (or pyridine), followed by the portion-wise addition of TsCl.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Benzyl-PEG13-tosylate product.
Protocol 2: Oxidation to Aldehyde via PCC
This protocol describes a mild oxidation of the primary alcohol to an aldehyde, suitable for subsequent reductive amination.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
Procedure:
-
Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.
-
Add PCC to the solution in one portion.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.
-
Wash the silica plug thoroughly with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the Benzyl-PEG13-aldehyde.
Protocol 3: One-Pot Conversion to Azide
This highly efficient protocol converts the primary alcohol directly to an azide, ready for click chemistry applications.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Iodine (I₂) (1.2 eq)
-
Imidazole (1.2 eq)
-
Sodium azide (NaN₃) (4.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Sodium thiosulfate solution
-
Diethyl ether
Procedure:
-
In a mortar, thoroughly grind triphenylphosphine, iodine, and imidazole with a pestle for 10 minutes until an exothermic reaction forms a paste.
-
Transfer the paste to a reaction flask.
-
Add a solution of this compound and sodium azide in DMSO to the flask.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Quench the reaction by pouring it into an ice-cold solution of sodium thiosulfate.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Benzyl-PEG13-azide.
Experimental Workflow for Bioconjugation
The use of this compound in a typical bioconjugation workflow involves discrete, controlled steps to ensure a pure and well-defined final product. This controlled sequence maximizes the yield and minimizes side reactions involving the target biomolecule.
Conclusion
The primary alcohol of this compound provides a stable and highly versatile entry point for a multitude of chemical transformations essential for modern drug development. Its ability to be converted into more reactive functional groups like tosylates, aldehydes, and azides offers researchers the flexibility to tailor conjugation strategies to the specific needs of their biomolecule and application. By following controlled, stepwise activation and conjugation protocols, scientists can leverage this linker to create well-defined, stable, and effective therapeutic and diagnostic agents.
References
Deprotection of the Benzyl Group on Benzyl-PEG-Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the deprotection of the benzyl group from Benzyl-PEG-alcohol, a critical step in the synthesis of various drug delivery systems, PROTACs, and other advanced therapeutics. This document outlines the most common deprotection strategies, presents quantitative data for comparison, and offers detailed experimental protocols.
Introduction
The benzyl group is a widely utilized protecting group for the hydroxyl moiety in polyethylene glycol (PEG) derivatives due to its stability under a range of reaction conditions.[1][2] Its effective removal is paramount to unmask the terminal hydroxyl group for subsequent conjugation or functionalization. The choice of deprotection method is critical and depends on the overall molecular structure, the presence of other sensitive functional groups, and the desired scale of the reaction.[3] This guide focuses on three primary methods for benzyl group deprotection: Catalytic Hydrogenation, Catalytic Transfer Hydrogenation, and Acid-Catalyzed Cleavage.
Deprotection Methodologies: A Comparative Overview
The selection of an appropriate deprotection strategy requires careful consideration of the advantages and limitations of each method. The following table summarizes the key aspects of the three main approaches.
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Clean reaction with high yields. Byproducts (toluene) are volatile. | Requires specialized hydrogenation equipment. Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[2][3] |
| Catalytic Transfer Hydrogenation | Formic Acid or Ammonium Formate, Pd/C | Does not require specialized pressurized hydrogenation equipment. Milder conditions compared to catalytic hydrogenation. | May require elevated temperatures. Formic acid can be corrosive. |
| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, HI, BBr₃) | Effective for substrates sensitive to hydrogenation. | Requires strongly acidic conditions which may not be suitable for acid-labile functional groups. Reagents can be corrosive and require careful handling. |
Quantitative Data on Deprotection Methods
The efficiency of each deprotection method can vary based on the specific substrate and reaction conditions. The following table presents typical quantitative data for the deprotection of benzyl ethers, providing a baseline for what can be expected.
| Method | Catalyst/Reagent | Catalyst Loading | Hydrogen Source/Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Catalytic Hydrogenation | 10% Pd/C | 10 mol% | H₂ (1-4 bar) | Ethanol or THF | Room Temp | 2-16 | >95 |
| Catalytic Transfer Hydrogenation | 10% Pd/C | 10-20 mol% | Formic Acid (2-5 equiv.) | Methanol or Ethanol | 60-80 | 1-6 | 90-98 |
| Catalytic Transfer Hydrogenation | 10% Pd/C | 10-20 mol% | Ammonium Formate (3-10 equiv.) | Methanol or Ethanol | 60-80 | 1-6 | 90-98 |
| Acid-Catalyzed Cleavage | BBr₃ | - | 1.1-1.5 equivalents | Anhydrous DCM | 0 to Room Temp | 1-4 | 85-95 |
Note: Yields are typical and may vary depending on the specific Benzyl-PEG-alcohol derivative and reaction scale.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful deprotection. The following sections provide step-by-step procedures for the three primary methods.
Protocol 1: Catalytic Hydrogenation
This method utilizes hydrogen gas and a palladium on carbon catalyst to cleave the benzyl ether.
Materials:
-
Benzyl-PEG-alcohol
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., H-Cube, Parr shaker, or hydrogen balloon)
Procedure:
-
Dissolve Benzyl-PEG-alcohol in a suitable solvent (e.g., ethanol or THF) in a round-bottom flask at a concentration of approximately 10-50 mg/mL.
-
Carefully add 10% Pd/C to the solution (typically 10 mol% relative to the substrate).
-
Seal the flask and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas to the reaction vessel. For a balloon setup, inflate a balloon with hydrogen and attach it to the flask. For a Parr apparatus or H-Cube, follow the manufacturer’s instructions for pressurizing the system (typically 1-4 bar of H₂).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected PEG-alcohol.
-
Purify the crude product by a suitable method, such as column chromatography, if necessary.
Protocol 2: Catalytic Transfer Hydrogenation
This approach employs a hydrogen donor in the presence of a palladium catalyst, avoiding the need for pressurized hydrogen gas.
Materials:
-
Benzyl-PEG-alcohol
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen donor: Formic acid (HCOOH) or Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Filtration aid (e.g., Celite®)
Procedure:
-
Dissolve Benzyl-PEG-alcohol in methanol or ethanol in a round-bottom flask.
-
Add 10% Pd/C to the solution (typically 10-20 mol%).
-
Add the hydrogen donor. If using formic acid, add 2-5 equivalents. If using ammonium formate, add 3-10 equivalents.
-
Flush the flask with an inert gas.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. If formic acid was used, co-evaporation with a high-boiling point solvent like toluene may be necessary to remove residual acid.
-
Purify the crude product by a suitable method, such as column chromatography.
Protocol 3: Acid-Catalyzed Cleavage using Boron Tribromide (BBr₃)
This method is suitable for substrates that are sensitive to hydrogenation but can tolerate strong acidic conditions.
Materials:
-
Benzyl-PEG-alcohol
-
Boron tribromide (BBr₃) solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve Benzyl-PEG-alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BBr₃ in DCM (typically 1.1-1.5 equivalents) dropwise to the stirred solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and then pour it into a saturated NaHCO₃ solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Visualizations
To further clarify the processes described, the following diagrams illustrate the chemical transformation, a typical experimental workflow, and a decision-making guide for method selection.
References
The Crucial Role of Benzyl Group Cleavage in PEG Linker Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced drug delivery systems, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), Polyethylene Glycol (PEG) linkers are indispensable. They enhance solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The synthesis of well-defined, heterobifunctional PEG linkers often necessitates the use of protecting groups to mask reactive functionalities. Among these, the benzyl group stands out as a robust and versatile protecting group for hydroxyl moieties. Its widespread use is attributed to its stability across a broad range of chemical conditions and the availability of multiple, mild cleavage strategies.[1][2] This technical guide provides an in-depth exploration of the mechanisms, experimental protocols, and quantitative data associated with the cleavage of benzyl groups from PEG linkers, a critical step in the synthesis of complex bioconjugates.
Core Cleavage Mechanisms
The removal of a benzyl ether from a PEG linker to unveil a reactive hydroxyl group is primarily achieved through three distinct chemical pathways:
-
Catalytic Hydrogenolysis: A mild and widely used method involving the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst.[1][3]
-
Oxidative Cleavage: This method employs oxidizing agents to selectively cleave the benzyl group, often under conditions orthogonal to other protecting groups.[4]
-
Acid-Catalyzed Cleavage: Involves the use of strong acids to protonate the ether oxygen, facilitating the departure of the benzyl group as a stable carbocation.
The choice of cleavage strategy is dictated by the overall synthetic route and the presence of other sensitive functional groups within the molecule.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and often preferred method for benzyl group cleavage due to its mild conditions and clean reaction profile, typically yielding the deprotected alcohol and volatile toluene as the only byproduct.
Mechanism
The reaction proceeds on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).
Caption: Mechanism of Catalytic Hydrogenolysis.
The process involves the adsorption of hydrogen gas onto the palladium surface, followed by the coordination of the benzyl ether. The benzylic C-O bond is then cleaved by the adsorbed hydrogen atoms, regenerating the hydroxyl group on the PEG linker and forming toluene.
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation
-
Reagents: Benzyl-protected PEG linker, 10% Palladium on carbon (Pd/C) (10 mol%), Hydrogen gas (H₂).
-
Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the benzyl-protected PEG linker in the chosen solvent (e.g., 10-50 mg/mL).
-
Carefully add 10% Pd/C to the solution.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas, typically via a balloon or a pressurized hydrogenation apparatus (1-4 bar).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected PEG linker.
-
Protocol 2: Catalytic Transfer Hydrogenolysis
This method is a convenient alternative that avoids the need for handling hydrogen gas.
-
Reagents: Benzyl-protected PEG linker, 10% Pd/C, Formic acid or Ammonium formate as a hydrogen donor.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Procedure:
-
Dissolve the benzyl-protected PEG linker in the chosen solvent.
-
Carefully add 10% Pd/C.
-
Add the hydrogen donor (e.g., formic acid, 2-5 equivalents) dropwise to the stirred suspension.
-
The reaction can be conducted at room temperature or heated to reflux (60-80 °C) to increase the rate.
-
Monitor the reaction as described in Protocol 1.
-
Workup is similar to Protocol 1, with an additional step to remove the hydrogen donor if it is not volatile (e.g., co-evaporation with toluene to remove residual formic acid).
-
Quantitative Data
| Parameter | Catalytic Hydrogenation (H₂) | Catalytic Transfer Hydrogenolysis | Reference(s) |
| Catalyst | 10% Pd/C | 10% Pd/C | |
| Catalyst Loading | 10 mol% | 10-20% by weight | |
| Hydrogen Source | H₂ gas (1-4 bar) | Formic acid, Ammonium formate | |
| Solvent | EtOH, THF, MeOH | MeOH, EtOH | |
| Temperature | Room Temperature | Room Temperature to 80 °C | |
| Reaction Time | 1-4 hours | 1-4 hours | |
| Yield | High | High | |
| Key Byproducts | Toluene | Toluene, CO₂ (from formic acid) |
Table 1: Comparison of Catalytic Hydrogenolysis Methods.
Experimental Workflow
Caption: General workflow for catalytic hydrogenolysis.
Oxidative Cleavage
Oxidative cleavage provides an orthogonal approach to deprotection, particularly useful when the substrate contains functional groups sensitive to reduction, such as alkenes, alkynes, or nitro groups. A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
Mechanism
The mechanism of DDQ-mediated cleavage is believed to involve a single-electron transfer (SET) process to form a benzyl radical cation, which is then trapped by water to form a hemiacetal. The hemiacetal subsequently decomposes to the deprotected alcohol and benzaldehyde.
Caption: Simplified mechanism of DDQ-mediated oxidative cleavage.
Experimental Protocol
-
Reagents: Benzyl-protected PEG linker, 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 equivalents).
-
Solvent: Dichloromethane (CH₂) and water (typically a 10:1 to 20:1 ratio).
-
Procedure:
-
Dissolve the benzyl-protected PEG linker in a mixture of CH₂ and water (or a pH 7 phosphate buffer).
-
Cool the vigorously stirred mixture to 0 °C.
-
Add DDQ portion-wise. The reaction mixture typically turns dark.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with CH₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the product by flash chromatography to remove the quinone byproducts.
-
Quantitative Data
| Parameter | Oxidative Cleavage with DDQ | Reference(s) |
| Reagent | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | |
| Stoichiometry | 1.1 - 1.5 equivalents | |
| Solvent | Dichloromethane/Water (10:1 to 20:1) | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 1-4 hours | |
| Yield | Good to excellent | |
| Key Byproducts | Benzaldehyde, DDQ hydroquinone |
Table 2: Typical Conditions for Oxidative Cleavage.
Acid-Catalyzed Cleavage
While benzyl ethers are generally stable to moderately acidic conditions, they can be cleaved by strong acids. This method is less common for PEG linkers in drug conjugates due to the potential for acid-labile functional groups elsewhere in the molecule, but it remains a viable option in certain synthetic contexts.
Mechanism
The mechanism involves protonation of the ether oxygen by a strong acid, followed by cleavage of the C-O bond to form the alcohol and a stable benzyl carbocation. The carbocation is then quenched by a nucleophile present in the reaction mixture.
Caption: Mechanism of acid-catalyzed benzyl ether cleavage.
Experimental Protocol
-
Reagents: Benzyl-protected PEG linker, Strong acid (e.g., Trifluoroacetic acid (TFA), HBr, BBr₃).
-
Solvent: Dichloromethane (CH₂Cl₂) or neat acid.
-
Procedure:
-
Dissolve the benzyl-protected PEG linker in a suitable solvent like CH₂Cl₂.
-
Add the strong acid. For TFA, it is often used in high concentrations or as a co-solvent.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the acid with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude product.
-
Purification is typically performed by chromatography.
-
Quantitative Data
| Parameter | Acid-Catalyzed Cleavage | Reference(s) |
| Reagent | Strong acids (TFA, HBr, BBr₃) | |
| Solvent | Dichloromethane or neat acid | |
| Temperature | Room Temperature | |
| Reaction Time | Variable (minutes to hours) | |
| Yield | Substrate dependent | |
| Key Byproducts | Benzyl-scavenger adducts |
Table 3: General Conditions for Acid-Catalyzed Cleavage.
Conclusion
The benzyl group is a cornerstone protecting group in the synthesis of complex PEG linkers for drug delivery applications due to its robustness and the variety of available deprotection strategies. Catalytic hydrogenolysis remains the most widely employed method for its removal, offering mild conditions and high yields. However, oxidative and acid-catalyzed cleavage methods provide valuable orthogonal approaches for substrates with functionalities incompatible with reduction. A thorough understanding of the mechanisms, experimental protocols, and limitations of each cleavage method is paramount for researchers and drug development professionals to design and execute efficient synthetic routes for novel bioconjugates. The careful selection of the deprotection strategy ensures the integrity of the final product, a critical factor in the development of safe and effective therapeutics.
References
A Technical Guide to Benzyl-PEG13-alcohol for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Benzyl-PEG13-alcohol, a heterobifunctional polyethylene glycol (PEG) linker, for researchers, scientists, and drug development professionals. This document outlines commercially available suppliers, key technical data, and detailed experimental protocols for its application in bioconjugation and drug delivery systems.
Introduction to this compound
This compound is a versatile tool in the field of bioconjugation and drug development. It features a benzyl group at one terminus and a hydroxyl group at the other, separated by a 13-unit polyethylene glycol (PEG) chain. The benzyl group serves as a stable protecting group for the hydroxyl functionality, which can be selectively deprotected to reveal a reactive site for further conjugation. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecules.
This linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is crucial for therapeutic efficacy.[1][2] The ability to modify the terminal alcohol allows for the covalent attachment of payloads, targeting ligands, or other functional moieties.
Commercial Suppliers and Technical Data
A variety of chemical suppliers offer this compound for research and development purposes. The following table summarizes key information from prominent suppliers to facilitate easy comparison.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |
| BroadPharm | BP-28875 | >95% | 636.77 | 26403-74-7 | -20°C |
| BorenPharm | BK02065 | >95% | 636.77 | 26403-74-7 | -20°C |
| BLD Pharm | BD01314815 | >95% | 636.77 | 26403-74-7 | -20°C |
| Taskcm | T2C-0001234 | >95% | 636.77 | 26403-74-7 | -20°C |
| Ambeed | A293007 | >95% | 636.77 | 26403-74-7 | -20°C |
Experimental Protocols
The following protocols provide detailed methodologies for the activation of the terminal alcohol of this compound and its subsequent conjugation to a primary amine-containing molecule, such as a protein or peptide. These protocols are adapted from established procedures for similar PEG linkers and should be optimized for specific applications.
Activation of this compound with p-Nitrophenyl Carbonate
This protocol describes the activation of the terminal hydroxyl group of this compound to a more reactive p-nitrophenyl (pNP) carbonate ester.
Materials:
-
This compound
-
p-Nitrophenyl chloroformate
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
0.1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting activated Benzyl-PEG13-pNP carbonate can be purified by column chromatography on silica gel if necessary.
Conjugation of Activated Benzyl-PEG13-pNP Carbonate to a Protein
This protocol outlines the conjugation of the activated PEG linker to a protein containing accessible primary amine groups (e.g., lysine residues).
Materials:
-
Activated Benzyl-PEG13-pNP carbonate
-
Protein of interest
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional)
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Dissolve the protein of interest in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.
-
Dissolve the activated Benzyl-PEG13-pNP carbonate (5-20 molar equivalents relative to the protein) in a minimal amount of a water-miscible organic solvent such as DMF or DMSO.
-
Slowly add the activated PEG linker solution to the protein solution while gently stirring.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or at 4°C overnight.
-
Monitor the conjugation reaction by SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation.
-
Quench the reaction by adding an excess of a small molecule containing a primary amine, such as Tris or glycine.
-
Purify the PEGylated protein from unreacted PEG linker and other reagents using dialysis or size-exclusion chromatography.
-
Characterize the final conjugate by methods such as mass spectrometry to determine the degree of PEGylation.
Application in PROTAC Synthesis
This compound is a key building block in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linker in a PROTAC plays a critical role in optimizing the spatial orientation and distance between the two binding moieties.
The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound as a component of the linker.
The signaling pathway initiated by a PROTAC molecule involves hijacking the cell's natural protein degradation machinery.
References
Methodological & Application
Application Notes and Protocols for Benzyl-PEG13-alcohol in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy in bioconjugation to enhance the therapeutic properties of proteins, peptides, and other biomolecules. The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn enhances solubility, reduces renal clearance, and shields it from proteolytic degradation and the host's immune system.
Benzyl-PEG13-alcohol is a versatile, monodisperse PEG linker that offers a strategic approach to bioconjugation. It features a terminal primary alcohol for chemical modification and a benzyl protecting group at the other terminus. This bifunctional nature allows for a controlled, stepwise conjugation strategy. The primary alcohol can be activated for covalent attachment to a biomolecule, while the benzyl group provides a stable protecting group that can be selectively removed to reveal a second hydroxyl group for further functionalization if required.
These application notes provide a comprehensive guide to the use of this compound in bioconjugation, including detailed protocols for its activation, conjugation to biomolecules, and the characterization of the resulting conjugates.
Properties of this compound
| Property | Value |
| Molecular Formula | C31H56O13 |
| Molecular Weight | 636.77 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water and most organic solvents |
| Storage | Store at -20°C in a dry, inert atmosphere |
Overview of the Bioconjugation Workflow
The use of this compound in bioconjugation typically follows a three-stage process:
-
Activation of the Primary Alcohol: The terminal hydroxyl group is chemically modified to a more reactive species to facilitate conjugation with the target biomolecule.
-
Conjugation to the Biomolecule: The activated Benzyl-PEG13-linker is reacted with the target biomolecule, commonly targeting primary amine groups on lysine residues.
-
Purification and Characterization: The resulting PEGylated biomolecule is purified from unreacted components and characterized to determine the extent of PEGylation.
A fourth optional step, deprotection of the benzyl group, can be performed if further modification of the distal end of the PEG linker is desired.
Caption: General workflow for bioconjugation using this compound.
Experimental Protocols
Protocol 1: Activation of this compound to Benzyl-PEG13-NHS Ester
This protocol describes the activation of the primary alcohol of this compound to a more reactive N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on biomolecules.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Diethyl ether (cold)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add anhydrous pyridine (1.5 equivalents) to the solution.
-
Slowly add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) to the stirred solution at room temperature.
-
Allow the reaction to proceed for 12-24 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the activated Benzyl-PEG13-NHS ester by adding the concentrated solution dropwise to cold diethyl ether while stirring vigorously.
-
Collect the white precipitate by filtration and wash it several times with cold diethyl ether.
-
Dry the product under vacuum.
-
Confirm the structure and purity of the activated PEG linker by ¹H NMR and HPLC.
Quantitative Data (Representative):
| Parameter | Typical Value |
| Activation Efficiency | > 90% |
| Purity (by HPLC) | > 95% |
Protocol 2: Conjugation of Benzyl-PEG13-NHS Ester to a Protein
This protocol details the conjugation of the activated Benzyl-PEG13-NHS ester to primary amine groups (e.g., lysine residues) on a model protein.
Materials:
-
Benzyl-PEG13-NHS ester (from Protocol 1)
-
Target protein (e.g., Lysozyme, BSA)
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4-8.0 (amine-free)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Reaction tubes
-
Orbital shaker or magnetic stirrer
Procedure:
-
Prepare a solution of the target protein in 0.1 M PBS (pH 7.4-8.0) at a concentration of 1-10 mg/mL.
-
Dissolve the Benzyl-PEG13-NHS ester in an amine-free organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mg/mL).
-
Add a 5 to 20-fold molar excess of the Benzyl-PEG13-NHS ester stock solution to the protein solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
Quantitative Data (Representative):
| Parameter | Typical Value |
| Protein Concentration | 1-10 mg/mL |
| PEG:Protein Molar Ratio | 5:1 to 20:1 |
| Reaction Time | 1-2 hours (RT) or overnight (4°C) |
| Conjugation Efficiency | 40-70% (variable) |
Protocol 3: Purification of the PEGylated Protein
This protocol describes the purification of the PEGylated protein from unreacted PEG linker and unmodified protein using Size Exclusion Chromatography (SEC).
Materials:
-
Crude PEGylation reaction mixture
-
SEC column (e.g., Sephacryl S-200 or Superdex 200)
-
Equilibration and elution buffer (e.g., PBS, pH 7.4)
-
Fraction collector
-
UV spectrophotometer
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the elution buffer.
-
Concentrate the crude PEGylation reaction mixture if necessary.
-
Load the concentrated sample onto the equilibrated SEC column.
-
Elute the sample with the elution buffer at a constant flow rate.
-
Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm.
-
The PEGylated protein will elute earlier than the unmodified protein and the unreacted PEG linker due to its larger hydrodynamic radius.
-
Pool the fractions containing the purified PEGylated protein.
Caption: Workflow for the purification of PEGylated proteins.
Protocol 4: Characterization of the PEGylated Protein
This protocol outlines common methods for characterizing the purified PEGylated protein.
Methods:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. The PEGylated protein will migrate slower on the gel.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and the degree of PEGylation (the number of PEG chains attached per protein molecule).
-
HPLC (SEC or RP-HPLC): To assess the purity and homogeneity of the PEGylated product.
-
Activity Assays: To determine the biological activity of the PEGylated protein compared to the unmodified protein.
Quantitative Data (Representative):
| Characterization Method | Parameter Measured | Typical Result |
| SDS-PAGE | Apparent Molecular Weight | Increased compared to native protein |
| Mass Spectrometry | Degree of PEGylation | 1-3 PEG chains per protein |
| SEC-HPLC | Purity | > 95% |
| Activity Assay | Retained Bioactivity | 50-90% of native protein |
Protocol 5: Deprotection of the Benzyl Group (Optional)
This protocol describes the removal of the benzyl protecting group by catalytic hydrogenation to expose a terminal hydroxyl group for further modification.
Materials:
-
Benzyl-PEGylated biomolecule
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Tetrahydrofuran (THF)
-
Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Benzyl-PEGylated biomolecule in ethanol or THF in a reaction vessel.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Purge the vessel with an inert gas (argon or nitrogen) and then introduce hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Quantitative Data (Representative):
| Parameter | Typical Value |
| Deprotection Yield | > 95% |
Impact on Signaling Pathways
The conjugation of PEG to a therapeutic protein does not typically introduce a new signaling pathway. Instead, PEGylation primarily modulates the existing biological activity of the protein through several mechanisms:
-
Prolonged Circulation: By increasing the hydrodynamic volume, PEGylation reduces renal clearance, leading to a longer half-life in the bloodstream. This sustained presence can lead to more prolonged and consistent engagement with its target receptors, thereby amplifying or extending its downstream signaling effects.
-
Reduced Immunogenicity: The PEG chains can mask epitopes on the protein surface, reducing the likelihood of an immune response that could neutralize the therapeutic and its signaling function.
-
Steric Hindrance: While beneficial for stability, the PEG chains can sometimes sterically hinder the protein's interaction with its receptor or substrate, potentially leading to a decrease in its specific activity and downstream signaling. The extent of this effect is dependent on the site and degree of PEGylation.
Application Notes and Protocols for Benzyl-PEG13-alcohol in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers have gained significant attention in ADC development due to their ability to enhance hydrophilicity, improve stability, and prolong circulation half-life.
This document provides a detailed guide for the use of Benzyl-PEG13-alcohol, a mid-length, monodisperse PEG linker, in the synthesis and evaluation of ADCs. The benzyl protecting group allows for a sequential conjugation strategy, providing greater control over the synthesis process. These protocols and notes are intended to guide researchers through the entire workflow, from initial linker activation to in vitro characterization of the final ADC.
Key Advantages of this compound in ADCs
The incorporation of a PEG13 linker offers a balance of properties that can be advantageous for ADC development:
-
Enhanced Hydrophilicity: The hydrophilic PEG chain helps to counteract the hydrophobicity of many cytotoxic payloads, improving the solubility of the ADC and reducing its propensity for aggregation.[1][2]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life, allowing for greater accumulation of the ADC at the tumor site.[3][4]
-
Reduced Immunogenicity: The PEG chain can act as a shield, potentially reducing the immunogenicity of the cytotoxic payload and the antibody itself.
-
Controlled Synthesis: The benzyl protecting group on the this compound allows for the selective activation of the alcohol terminus after the initial conjugation steps, providing a more controlled and defined synthesis process.
Data Presentation: Impact of PEG Linker Length on ADC Properties
The length of the PEG linker is a critical parameter that can be optimized to achieve the desired balance of properties for a specific ADC. The following tables summarize quantitative data from various studies comparing key performance metrics across different PEG linker lengths. While specific data for a PEG13 linker is not always available, the trends observed provide a strong indication of its expected performance, likely falling between the PEG12 and PEG24 data points.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats [1]
| Linker | PEG Units | Clearance (mL/day/kg) |
| No PEG | 0 | ~15 |
| Short PEG | 2 | ~10 |
| Short PEG | 4 | ~7 |
| Medium PEG | 8 | ~5 |
| Medium PEG | 12 | ~5 |
| Long PEG | 24 | ~5 |
Note: The data suggests that a plateau in clearance is reached around PEG8, indicating that a PEG13 linker would likely also provide optimal clearance rates.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker | ADC Construct | Cell Line | IC50 (nM) |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~1.5 |
| Long PEG (4k) | ZHER2-PEG4K-MMAE | NCI-N87 | ~6.75 |
| Long PEG (10k) | ZHER2-PEG10K-MMAE | NCI-N87 | ~33.75 |
| Medium PEG | anti-Trop2-PEG8-MMAE | MDA-MB-231 | ~0.5 |
| Medium PEG | anti-Trop2-PEG12-MMAE | MDA-MB-231 | ~0.6 |
| Long PEG | anti-Trop2-PEG24-MMAE | MDA-MB-231 | ~0.8 |
Note: There can be a trade-off between increased pharmacokinetic performance and in vitro potency with longer PEG chains. The optimal length depends on the specific antibody, payload, and target.
Experimental Protocols
This section provides a step-by-step guide for the synthesis and characterization of an ADC using this compound. The overall workflow is depicted in the diagram below.
Caption: Overall workflow for ADC synthesis and characterization using this compound.
Protocol 1: Deprotection of this compound
This protocol describes the removal of the benzyl protecting group to yield the free primary alcohol.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas supply
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the starting material).
-
Purge the flask with hydrogen gas and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the flask and Celite pad with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected PEG13-alcohol.
Protocol 2: Activation of PEG13-alcohol (Tosylation)
The primary alcohol is activated to a better leaving group, such as a tosylate, to facilitate conjugation with the cytotoxic payload.
Materials:
-
PEG13-alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the PEG13-alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0°C.
-
Add TEA or pyridine (1.5 equivalents).
-
Slowly add TsCl (1.2-1.5 equivalents) portion-wise.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the PEG13-tosylate.
Protocol 3: Conjugation of Activated Linker to Cytotoxic Payload
This protocol describes the conjugation of the activated PEG13-tosylate to an amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE).
Materials:
-
PEG13-tosylate
-
MMAE (or other amine-containing payload)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve MMAE and PEG13-tosylate in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the formation of the drug-linker conjugate by LC-MS.
-
Purify the product by reversed-phase HPLC to obtain the pure drug-linker conjugate.
-
Lyophilize the pure fractions to obtain the drug-PEG13-linker conjugate as a solid.
Protocol 4: Activation of Drug-Linker Carboxylate for Antibody Conjugation
The terminal carboxylic acid of the drug-linker conjugate is activated to an N-hydroxysuccinimide (NHS) ester to react with the lysine residues on the antibody.
Materials:
-
Drug-PEG13-linker conjugate
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMF or DMSO
Procedure:
-
Dissolve the drug-PEG13-linker conjugate in anhydrous DMF or DMSO.
-
Add NHS (1.1 equivalents) and DCC or EDC (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.
-
Monitor the formation of the NHS ester by LC-MS.
-
The resulting solution containing the activated drug-linker-NHS ester can often be used directly in the next step after filtering off any precipitated dicyclohexylurea (if DCC is used).
Protocol 5: Conjugation to Antibody
The activated drug-linker is conjugated to the lysine residues of the monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Activated drug-linker-NHS ester solution from Protocol 4
-
Quenching solution (e.g., 1 M Tris or glycine)
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Adjust the pH of the antibody solution to 7.4-8.0 if necessary.
-
Add the activated drug-linker-NHS ester solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of drug-linker to antibody) to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Gently mix and incubate the reaction at room temperature or 4°C for 1-4 hours.
-
Quench the reaction by adding an excess of the quenching solution.
-
Purify the resulting ADC from unconjugated drug-linker and other small molecules using a pre-equilibrated SEC column.
-
Collect the fractions containing the purified ADC.
-
Concentrate the ADC solution using an appropriate ultrafiltration device.
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm) and store the ADC at 2-8°C or frozen at -20°C or -80°C.
Protocol 6: Characterization of the ADC
A. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
B. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)
-
Inject the purified ADC onto an SEC column.
-
Monitor the elution profile at 280 nm.
-
The percentage of the monomeric ADC peak relative to the total peak area indicates the purity and the extent of aggregation.
Protocol 7: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free cytotoxic drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in culture medium.
-
Treat the cells with the different concentrations and incubate for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Mandatory Visualizations
ADC Mechanism of Action
Caption: General mechanism of action of an Antibody-Drug Conjugate.
MMAE-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of MMAE-induced apoptosis.
DM1-Induced Microtubule Disruption
Caption: Mechanism of DM1-induced microtubule disruption.
Conclusion
This compound is a versatile and valuable linker for the development of next-generation ADCs. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this technology. The ability to create more homogeneous, stable, and soluble ADCs with improved pharmacokinetic profiles highlights the potential of mid-length PEG linkers to enhance the therapeutic window of these powerful anti-cancer agents. Careful optimization of each step, from linker activation to final ADC characterization, is crucial for the successful development of a safe and effective ADC therapeutic.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Benzyl-PEG13-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the in vivo performance of nanocarriers for drug delivery. PEGylation confers several advantageous properties to nanoparticles, including increased systemic circulation time, improved stability, and reduced immunogenicity. This is achieved by creating a hydrophilic layer on the nanoparticle surface that sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system (MPS).
This document provides detailed application notes and protocols for the surface modification of nanoparticles using Benzyl-PEG13-alcohol. The benzyl terminus of this PEG derivative can facilitate interaction with specific nanoparticle core materials or serve as a versatile chemical handle for further functionalization. These guidelines are intended to assist researchers in the successful formulation and characterization of benzyl-PEGylated nanoparticles for various therapeutic and diagnostic applications.
Key Applications
Surface modification with this compound is beneficial for a range of applications in drug delivery and nanomedicine, including:
-
Prolonged Systemic Circulation: The hydrophilic PEG chains reduce protein adsorption, leading to longer circulation half-lives of the nanoparticles in the bloodstream.
-
Enhanced Tumor Targeting: By extending circulation time, PEGylated nanoparticles can take greater advantage of the enhanced permeability and retention (EPR) effect for passive accumulation in tumor tissues.
-
Improved Drug Solubility and Stability: The PEG layer can enhance the solubility of hydrophobic drugs encapsulated within the nanoparticles and protect them from degradation.
-
Reduced Immunogenicity: PEGylation can mask the nanoparticle surface from the immune system, reducing the likelihood of an immune response.
Experimental Protocols
Protocol 1: Preparation of Benzyl-PEGylated Nanoparticles via Nanoprecipitation
This protocol describes the preparation of poly(γ-benzyl-L-glutamate) (PBLG) nanoparticles with a surface coating of this compound using a modified nanoprecipitation method.
Materials:
-
Poly(γ-benzyl-L-glutamate) (PBLG)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Milli-Q water or equivalent high-purity water
-
Magnetic stirrer
-
Dripping funnel or syringe pump
Procedure:
-
Polymer Solution Preparation:
-
Dissolve PBLG and this compound in anhydrous THF at a desired concentration (e.g., 5 mg/mL total polymer concentration).
-
The ratio of PBLG to this compound can be varied to control the density of the PEG coating on the nanoparticle surface. A typical starting ratio is 80:20 (w/w).
-
-
Nanoprecipitation:
-
Place a defined volume of Milli-Q water (e.g., 10 mL) in a beaker and stir at a constant rate (e.g., 600 rpm) at room temperature.
-
Add the polymer solution dropwise to the stirring water using a dripping funnel or a syringe pump at a slow and controlled rate (e.g., 0.5 mL/min).
-
The rapid diffusion of THF into the water will cause the polymers to precipitate, forming nanoparticles.
-
-
Solvent Evaporation and Purification:
-
Continue stirring the nanoparticle suspension for several hours (e.g., 4-6 hours) to allow for the complete evaporation of THF.
-
The resulting nanoparticle suspension can be purified by dialysis against Milli-Q water to remove any remaining organic solvent and unreacted polymers.
-
-
Characterization:
-
Characterize the resulting nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
The morphology of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Protocol 2: Characterization of Surface Modification
1. Dynamic Light Scattering (DLS) for Size and Zeta Potential Measurement
-
Purpose: To determine the hydrodynamic diameter, size distribution (PDI), and surface charge (zeta potential) of the nanoparticles before and after modification with this compound.
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis.
-
Perform the measurements at a constant temperature (e.g., 25°C).
-
For zeta potential, use an appropriate folded capillary cell.
-
Compare the results of unmodified and Benzyl-PEGylated nanoparticles. A successful modification should result in an increase in hydrodynamic diameter and a shift in zeta potential towards neutrality.
-
2. Isothermal Titration Calorimetry (ITC) for Protein Adsorption
-
Purpose: To confirm the presence of the PEG layer on the nanoparticle surface by measuring the reduction in protein adsorption. Bovine serum albumin (BSA) is commonly used as a model protein.
-
Procedure:
-
Prepare a solution of BSA (e.g., 5.4 x 10⁻² mM) and a suspension of the nanoparticles (e.g., 2.7 x 10⁻² mM).
-
Titrate the nanoparticle suspension with aliquots of the BSA solution in the calorimetric cell at 37°C.
-
Measure the heat flow as a function of time.
-
A significant reduction in the heat of interaction for the Benzyl-PEGylated nanoparticles compared to unmodified nanoparticles indicates successful PEGylation and reduced protein adsorption.
-
Data Presentation
The following tables summarize representative quantitative data obtained from the characterization of nanoparticles before and after surface modification with a benzyl-terminated PEG, based on findings from similar studies.[1][2]
Table 1: Physicochemical Properties of Unmodified and Benzyl-PEGylated Nanoparticles
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Nanoparticles | 150 ± 10 | 0.15 ± 0.03 | -25 ± 3 |
| Benzyl-PEGylated Nanoparticles | 180 ± 15 | 0.12 ± 0.02 | -10 ± 2 |
Table 2: In Vivo Distribution of Unmodified and Benzyl-PEGylated Nanoparticles in Rats (Hypothetical Data)
| Organ | Unmodified Nanoparticles (% Injected Dose) | Benzyl-PEGylated Nanoparticles (% Injected Dose) |
| Liver | 65 ± 8 | 20 ± 5 |
| Spleen | 15 ± 4 | 5 ± 2 |
| Blood (at 4h) | 5 ± 2 | 40 ± 7 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Benzyl-PEG13-alcohol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and application of Benzyl-PEG13-alcohol in the development of advanced drug delivery systems. Detailed protocols for its use in Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and Lipid Nanoparticles (LNPs) are provided, along with methods for characterization and functional analysis.
Introduction to this compound
This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker that is instrumental in the design and synthesis of sophisticated drug delivery vehicles. It is composed of a benzyl (Bn) protecting group at one terminus, a 13-unit polyethylene glycol chain, and a terminal primary alcohol. This unique structure offers several advantages in drug delivery research:
-
Controlled Conjugation: The benzyl group provides a stable protecting group for one end of the PEG chain, allowing for selective reaction at the terminal hydroxyl group. This hydroxyl can be activated for conjugation to various molecules, including cytotoxic payloads, targeting ligands, or lipids. The benzyl group can be subsequently removed under specific conditions to reveal a second reactive site, enabling the creation of heterobifunctional linkers.
-
Enhanced Solubility and Pharmacokinetics: The hydrophilic 13-unit PEG chain significantly improves the aqueous solubility of hydrophobic drug molecules, which can otherwise be challenging to formulate. PEGylation is a well-established strategy to increase the hydrodynamic radius of therapeutic molecules, leading to reduced renal clearance and a longer circulation half-life in vivo.[1]
-
Reduced Immunogenicity: The PEG chain can act as a steric shield, masking the conjugated therapeutic from the host immune system and thereby reducing the potential for an immunogenic response.[1]
-
Optimized Linker Length: The 13-unit PEG chain provides a defined spacer arm between the delivery vehicle and the therapeutic agent. This separation can be critical for maintaining the biological activity of both components by minimizing steric hindrance.
Applications in Drug Delivery Systems
This compound is a versatile tool for the development of various drug delivery platforms, including:
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The properties of the linker are critical for the stability and efficacy of the ADC. A PEG linker like that derived from this compound can improve the solubility and pharmacokinetic profile of the ADC.[2]
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is crucial for the formation of a stable and productive ternary complex. The length and composition of the PEG linker can be systematically varied to optimize PROTAC efficiency.[3][4]
-
Lipid Nanoparticles (LNPs): LNPs are effective carriers for nucleic acid-based therapeutics like mRNA and siRNA. PEGylated lipids are incorporated into LNP formulations to provide a hydrophilic corona that prevents aggregation and reduces clearance by the mononuclear phagocyte system, thereby extending circulation time.
Quantitative Data Summary
The following tables summarize representative quantitative data for drug delivery systems utilizing PEG linkers. While specific data for this compound is limited in publicly available literature, the provided data for similar PEGylated systems offer valuable insights into the expected performance enhancements.
Table 1: Impact of PEGylation on In Vitro Cytotoxicity of Antibody-Drug Conjugates
| Antibody-Drug Conjugate (ADC) | Linker/Conjugation | Target Cell Line | IC50 (nM) of Non-PEGylated ADC | IC50 (nM) of PEGylated ADC | Fold Change in Potency |
| Trastuzumab-MMAE | Thiol-maleimide | SK-BR-3 | 0.5 | 1.2 | -2.4 |
Table 2: Comparison of PROTAC Degradation Efficiency with Different Linkers
| PROTAC Target | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) |
| BRD4 | Pomalidomide | Alkyl Chain | 15 | >90 |
| BRD4 | Pomalidomide | PEG4 | 5 | >95 |
Table 3: Physicochemical Characterization of PEGylated Lipid Nanoparticles
| LNP Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Non-PEGylated LNP | 120 | 0.25 | +10 | 92 |
| 2% PEG2000-Lipid LNP | 100 | 0.15 | -5 | 95 |
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a this compound derived linker
This protocol describes a representative two-step process for conjugating a cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) to an antibody via a linker derived from this compound.
Step 1: Activation of this compound and Conjugation to Payload
-
Activation of the Hydroxyl Group:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Add triethylamine (TEA, 1.5 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Benzyl-PEG13-OTs.
-
-
Conjugation to MMAE:
-
Dissolve MMAE (1.0 eq) and Benzyl-PEG13-OTs (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the formation of the Benzyl-PEG13-MMAE conjugate by LC-MS.
-
Purify the product by reversed-phase HPLC.
-
Step 2: Deprotection and Antibody Conjugation
-
Removal of the Benzyl Protecting Group:
-
Dissolve the purified Benzyl-PEG13-MMAE in a suitable solvent (e.g., methanol or ethanol).
-
Add Palladium on carbon (10% w/w) catalyst.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the deprotection by LC-MS.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield HO-PEG13-MMAE.
-
-
Activation of the Linker-Payload and Conjugation to Antibody:
-
Activate the terminal hydroxyl group of HO-PEG13-MMAE by converting it to an NHS ester. Dissolve HO-PEG13-MMAE (1.0 eq) and N,N'-Disuccinimidyl carbonate (DSC, 1.5 eq) in anhydrous acetonitrile. Add pyridine (2.0 eq) and stir at room temperature for 2-4 hours.
-
Prepare the antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the activated drug-linker solution (e.g., PEG13-MMAE-NHS ester) to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess) to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Gently mix and incubate the reaction at room temperature or 4°C for 1-4 hours.
-
Quench the reaction by adding an excess of a quenching solution (e.g., Tris or glycine).
-
Purify the resulting ADC using size-exclusion chromatography (SEC).
-
Protocol 2: Synthesis of a PROTAC using a this compound derived linker
This protocol outlines the synthesis of a PROTAC by sequentially attaching a target protein ligand and an E3 ligase ligand to a linker derived from this compound.
-
Activation of this compound:
-
Follow the same tosylation procedure as described in Protocol 1, Step 1 to generate Benzyl-PEG13-OTs.
-
-
Conjugation to the first ligand (e.g., amine-containing E3 ligase ligand):
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG13-OTs (1.1 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-PEG13-Benzyl conjugate.
-
-
Deprotection of the Benzyl Group:
-
Follow the hydrogenolysis procedure as described in Protocol 1, Step 2 to remove the benzyl group and obtain the E3 ligase ligand-PEG13-OH.
-
-
Activation and Conjugation to the second ligand (e.g., carboxylic acid-containing POI ligand):
-
Activate the terminal hydroxyl of the E3 ligase ligand-PEG13-OH by converting it to a mesylate or tosylate.
-
Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the activated E3 ligase ligand-PEG13-linker (1.0 eq), and a coupling agent like PyBOP (1.2 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Protocol 3: Formulation of Lipid Nanoparticles (LNPs) with a this compound derived PEG-lipid
This protocol describes the preparation of LNPs incorporating a custom-synthesized PEG-lipid derived from this compound for the delivery of mRNA.
Step 1: Synthesis of Benzyl-PEG13-Lipid
-
Activate this compound to Benzyl-PEG13-OTs as described in Protocol 1.
-
Conjugate the activated PEG linker to a lipid with a reactive headgroup (e.g., DSPE-amine) in a suitable organic solvent with a base like DIPEA.
-
Purify the resulting Benzyl-PEG13-DSPE by chromatography.
Step 2: LNP Formulation by Microfluidic Mixing
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and the custom Benzyl-PEG13-DSPE in ethanol at the desired molar ratios. A typical ratio might be 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Prepare Aqueous mRNA Solution: Dilute the mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0).
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.
-
Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).
-
Set the flow rates to achieve a desired aqueous to organic solvent ratio (e.g., 3:1).
-
Initiate the flow to rapidly mix the two solutions, leading to the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight to remove ethanol and raise the pH.
-
Concentrate the LNP formulation using centrifugal filtration devices.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) by Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess surface charge.
-
Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Visualize the LNP morphology using Transmission Electron Microscopy (TEM).
-
Signaling Pathways
The signaling pathways affected by drug delivery systems utilizing this compound are determined by the encapsulated or conjugated therapeutic agent.
General Mechanism of Antibody-Drug Conjugates (ADCs)
ADCs exert their cytotoxic effects through a multi-step process that begins with targeted binding to cancer cells and culminates in the disruption of essential cellular processes.
General Mechanism of PROTACs
PROTACs mediate the degradation of target proteins by hijacking the cell's own ubiquitin-proteasome system.
Conclusion
This compound is a valuable and versatile building block for the construction of sophisticated drug delivery systems. Its well-defined structure and the advantageous properties conferred by the PEG chain make it an excellent choice for researchers aiming to improve the therapeutic index of novel drugs. The protocols and data presented here provide a solid foundation for the application of this compound in the development of next-generation ADCs, PROTACs, and LNPs.
References
Application Notes and Protocols: Activation of Benzyl-PEG13-alcohol for Terminal Alcohol Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of peptides, proteins, and small molecules. This process involves the covalent attachment of PEG chains, which can improve solubility, increase in vivo half-life, and reduce immunogenicity. Benzyl-PEG13-alcohol is a valuable building block for PEGylation, featuring a terminal hydroxyl group for conjugation and a benzyl protecting group on the other terminus.
Direct coupling of the terminal alcohol of this compound is often inefficient. Therefore, activation of the hydroxyl group is a critical prerequisite for efficient conjugation with various nucleophiles such as amines, thiols, and carboxylates. This document provides detailed application notes and experimental protocols for three common methods of activating the terminal alcohol of this compound: Tosylation , Mesylation , and activation with Disuccinimidyl Carbonate (DSC) .
Activation and Coupling Strategies
The activation of the terminal alcohol involves converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic substitution. The overall workflow consists of two main stages: activation of the alcohol and subsequent coupling to a nucleophile.
Application Notes and Protocols for Benzyl-PEG13-alcohol in Hydrogel Scaffolds for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Benzyl-PEG13-alcohol in the fabrication of hydrogel scaffolds for tissue engineering applications. The content is designed to guide researchers through the synthesis, characterization, and application of these hydrogels, with a focus on creating biocompatible and tunable three-dimensional (3D) environments for cell culture and drug delivery.
Introduction to this compound for Hydrogel Formation
This compound is a polyethylene glycol (PEG) derivative characterized by a benzyl ether at one terminus and a primary alcohol at the other, connected by a 13-unit ethylene glycol chain.[1][2][3][4][5] This structure offers a unique combination of hydrophilicity, biocompatibility, and chemical functionality that makes it a promising candidate for creating hydrogels in tissue engineering. The PEG backbone is well-known for its protein-repellent properties, which can minimize non-specific cell adhesion and immune responses.
The terminal hydroxyl group serves as a reactive site for modification, allowing for the introduction of various crosslinkable functionalities. The benzyl group can act as a protective group or be leveraged to introduce hydrophobic domains, potentially leading to the formation of thermo-responsive or self-assembling hydrogels.
Key Advantages of this compound in Tissue Engineering:
-
Biocompatibility: The PEG backbone is well-tolerated in biological systems.
-
Tunable Properties: The ability to modify the terminal alcohol allows for precise control over hydrogel properties such as stiffness, degradation rate, and bioactivity.
-
Hydrophilicity: The PEG chain ensures high water content, mimicking the native extracellular matrix (ECM).
-
Potential for Controlled Drug Delivery: The hydrogel matrix can be designed to release therapeutic agents in a sustained manner.
Hydrogel Formation Strategies
The primary alcohol of this compound must first be functionalized to enable crosslinking into a hydrogel network. Below are two common strategies:
Strategy A: Photopolymerization via Acrylation
This method involves converting the terminal alcohol to an acrylate group, which can then undergo free-radical polymerization in the presence of a photoinitiator and UV light to form a covalently crosslinked hydrogel.
Strategy B: Michael Addition Crosslinking
This approach requires functionalizing the terminal alcohol to a thiol or vinyl sulfone group. The subsequent reaction between these groups and a multi-arm PEG crosslinker proceeds under physiological conditions, making it suitable for cell encapsulation.
Experimental Protocols
Protocol 1: Synthesis of Benzyl-PEG13-Acrylate
This protocol details the conversion of the terminal alcohol of this compound to an acrylate group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Acryloyl chloride
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 15 minutes.
-
Slowly add acryloyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine using a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent using a rotary evaporator to obtain Benzyl-PEG13-Acrylate.
-
Confirm the structure and purity using ¹H NMR and FTIR spectroscopy.
Protocol 2: Fabrication of Photocrosslinked Hydrogels
This protocol describes the formation of a hydrogel from Benzyl-PEG13-Acrylate using photopolymerization.
Materials:
-
Benzyl-PEG13-Acrylate
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV lamp (365 nm)
-
Molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
Prepare a precursor solution by dissolving Benzyl-PEG13-Acrylate at the desired concentration (e.g., 10-20% w/v) in PBS.
-
Add the photoinitiator to the precursor solution at a concentration of 0.05-0.5% (w/v) and mix until fully dissolved.
-
If encapsulating cells, resuspend the cells in the precursor solution at the desired density.
-
Pipette the precursor solution into the molds.
-
Expose the solution to UV light (365 nm) for a specified time (e.g., 1-10 minutes) to induce crosslinking. The exposure time will depend on the concentration of the precursor and photoinitiator, as well as the intensity of the UV light.
-
Gently remove the crosslinked hydrogels from the molds.
-
Wash the hydrogels extensively with PBS to remove any unreacted components.
Characterization of Hydrogels
The physical and biological properties of the fabricated hydrogels should be thoroughly characterized to ensure their suitability for the intended tissue engineering application.
Swelling Behavior
The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.
Protocol:
-
Lyophilize a pre-weighed hydrogel sample to determine its dry weight (Wd).
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
At various time points, remove the hydrogel, gently blot the surface to remove excess water, and record its wet weight (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.
Mechanical Properties
The compressive modulus is a key mechanical property that influences cell behavior.
Protocol:
-
Perform unconfined compression testing on cylindrical hydrogel samples using a universal testing machine.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
Record the resulting stress and plot the stress-strain curve.
-
The compressive modulus is calculated from the initial linear region of the stress-strain curve.
In Vitro Degradation
The degradation profile of the hydrogel is crucial for tissue regeneration, as it should ideally match the rate of new tissue formation.
Protocol:
-
Incubate pre-weighed hydrogel samples in PBS (pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogels, lyophilize them, and record their dry weight.
-
The percentage of weight loss over time represents the degradation profile.
Data Presentation
The following tables summarize hypothetical quantitative data for hydrogels fabricated with Benzyl-PEG13-Acrylate.
Table 1: Swelling and Mechanical Properties of Benzyl-PEG13-Acrylate Hydrogels
| Hydrogel Formulation (% w/v) | Swelling Ratio (at 24h) | Compressive Modulus (kPa) |
| 10% Benzyl-PEG13-Acrylate | 15.2 ± 1.3 | 5.8 ± 0.7 |
| 15% Benzyl-PEG13-Acrylate | 12.5 ± 0.9 | 12.4 ± 1.1 |
| 20% Benzyl-PEG13-Acrylate | 9.8 ± 0.7 | 25.1 ± 2.3 |
Table 2: In Vitro Degradation of Benzyl-PEG13-Acrylate Hydrogels
| Hydrogel Formulation (% w/v) | Weight Loss at Day 7 (%) | Weight Loss at Day 14 (%) | Weight Loss at Day 21 (%) |
| 10% Benzyl-PEG13-Acrylate | 10.5 ± 1.1 | 22.3 ± 1.8 | 35.6 ± 2.5 |
| 15% Benzyl-PEG13-Acrylate | 8.2 ± 0.9 | 18.1 ± 1.5 | 29.8 ± 2.1 |
| 20% Benzyl-PEG13-Acrylate | 6.1 ± 0.7 | 14.5 ± 1.2 | 24.3 ± 1.9 |
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
References
Application Notes and Protocols for the Amine-Reactive Modification of Benzyl-PEG13-alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the conversion of Benzyl-PEG13-alcohol into an amine-reactive form, enabling its conjugation to primary amine-containing molecules. This process is fundamental for a variety of applications in biomedical research and drug development, including the synthesis of bioconjugates, the development of targeted drug delivery systems, and the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2]
The conversion of the terminal hydroxyl group of this compound to an amine-reactive moiety is typically achieved through a two-step chemical activation process. The hydroxyl group, being a poor leaving group, is first converted into a more reactive intermediate, such as a sulfonate ester (tosylate or mesylate). This activated intermediate can then readily undergo nucleophilic substitution by an amine. An alternative and widely used method involves the activation of a terminal carboxyl group (if present or after modification of the alcohol) to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines.[3][4]
Quantitative Data Summary
The following tables summarize the typical reaction parameters and expected outcomes for the key steps in the amine-reactive modification of PEG-alcohols. The data is generalized from protocols for various PEG molecules and should be optimized for specific applications.
Table 1: Two-Step Conversion of this compound to Benzyl-PEG13-amine
| Step | Parameter | Tosylation | Mesylation | Amination | Reference |
| 1. Activation | Activating Agent | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) | - | [5] |
| Base | Triethylamine (TEA) or Pyridine | Triethylamine (TEA) | Ammonia or primary amine | ||
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) or DMF | ||
| Molar Excess of Reagents (to -OH) | TsCl: 1.2 - 3 eq.TEA: 1.5 - 4 eq. | MsCl: 1.2 - 4 eq.TEA: 1.5 - 4 eq. | Excess amine | ||
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature | ||
| Reaction Time | 4 - 24 hours | 2 - 16 hours | 12 - 48 hours | ||
| Typical Yield | >95% | 96-99% | >90% | ||
| 2. Amination | Nucleophile | - | - | Desired primary amine |
Table 2: NHS Ester Activation and Amine Coupling
| Step | Parameter | NHS Ester Activation | Amine Coupling | Reference |
| 1. Activation | Activating Agent | N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-Hydroxysuccinimide (NHS) | - | |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | PBS, HEPES, or Borate Buffer | ||
| Temperature | Room Temperature | Room Temperature or on ice | ||
| Reaction Time | 1 - 4 hours | 30 minutes - 2 hours | ||
| 2. Coupling | pH | - | 7.0 - 9.0 (Optimal: 8.3-8.5) | |
| Molar Excess of PEG-NHS | - | 1:1 to 20-fold molar excess over amine | ||
| Quenching Agent | - | Tris or Glycine buffer | ||
| Typical Yield | >90% | Highly efficient, dependent on substrate |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments.
Protocol 1: Two-Step Synthesis of Benzyl-PEG13-amine from this compound
This protocol describes the conversion of the terminal alcohol to a tosylate, followed by nucleophilic substitution with an amine.
Step 1: Tosylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.5 - 4.0 eq) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 - 3.0 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Benzyl-PEG13-tosylate.
Step 2: Amination of Benzyl-PEG13-tosylate
-
Dissolve the purified Benzyl-PEG13-tosylate (1.0 eq) in an appropriate solvent such as DCM or DMF.
-
Add a significant excess of the desired primary amine or ammonia to the solution.
-
Stir the reaction at room temperature for 12-48 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, remove the excess amine and solvent under reduced pressure.
-
If necessary, purify the final Benzyl-PEG13-amine product by flash column chromatography or preparative HPLC.
Protocol 2: Amine Coupling using a Pre-activated Benzyl-PEG13-NHS Ester
This protocol assumes the starting material is a carboxylic acid-terminated Benzyl-PEG13, which is then activated to an NHS ester for subsequent reaction with an amine.
Step 1: Activation of Benzyl-PEG13-acid to Benzyl-PEG13-NHS Ester
-
Dissolve Benzyl-PEG13-acid (1.0 eq) and N-Hydroxysuccinimide (NHS) (1.1 eq) in anhydrous DCM or DMF.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the formation of the NHS ester by LC-MS.
-
The activated Benzyl-PEG13-NHS ester can be used in the next step directly or after purification.
Step 2: Coupling of Benzyl-PEG13-NHS Ester with an Amine-containing Molecule
-
Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS, HEPES) at a pH of 7.0-9.0.
-
Add the Benzyl-PEG13-NHS ester solution (typically in a 1:1 to 20-fold molar excess) to the amine solution. The final concentration of organic solvent should ideally not exceed 10%.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Monitor the conjugation reaction by LC-MS.
-
Quench the reaction by adding an amine-containing buffer such as Tris or glycine.
-
Purify the resulting Benzyl-PEG13-conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or preparative HPLC to remove unreacted PEG and other reagents.
Mandatory Visualizations
The following diagrams illustrate the chemical pathways and a typical experimental workflow involving amine-reactive PEG linkers.
Caption: Chemical pathways for amine-reactive modification.
References
- 1. Benzyl-PEG-amine | AxisPharm [axispharm.com]
- 2. Benzyl-PEG2-amine, 1268135-96-1 | BroadPharm [broadpharm.com]
- 3. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 4. Reactive PEG Polyethylene Glycol Carboxylic Acid THP - PEG12 - Alcohol For Modify Protein [polyethyleneglycolpeg.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Thiol-Reactive Modification of Benzyl-PEG13-alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the conversion of Benzyl-PEG13-alcohol into a thiol-reactive agent and its subsequent use in bioconjugation. The protocols outlined below are foundational for modifying proteins, peptides, or other molecules containing sulfhydryl groups, a critical process in the development of therapeutics and diagnostic agents.
The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to biomolecules under physiological conditions.[1] Therefore, a two-stage approach is necessary. First, the alcohol is "activated" by converting it into a more reactive functional group. Second, this activated PEG linker is reacted with a thiol-containing molecule. This method offers greater control over the final bioconjugate's composition and purity.[1]
Stage 1: Activation of this compound and Conversion to a Thiol-Reactive Maleimide Derivative
The primary alcohol of this compound can be converted into a variety of reactive functional groups.[1] For thiol-reactivity, a common and highly specific functional group is maleimide.[2][3] The reaction between a maleimide and a thiol (sulfhydryl) group proceeds readily at neutral or slightly basic pH to form a stable thioether bond.
The overall workflow for this stage involves two key steps:
-
Tosylation of the Terminal Hydroxyl Group: The hydroxyl group is converted to a tosylate (-OTs) by reacting the this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This transforms the hydroxyl into a good leaving group.
-
Conversion to Maleimide: The tosylated PEG is then reacted with a maleimide-containing compound to yield the final thiol-reactive Benzyl-PEG13-maleimide.
Experimental Protocol 1: Synthesis of Benzyl-PEG13-maleimide
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Maleimide potassium salt
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
Part A: Tosylation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine or TEA (1.5 - 4 equivalents).
-
Slowly add a solution of TsCl (1.2 - 3 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Once the reaction is complete, wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Benzyl-PEG13-tosylate.
Part B: Synthesis of Benzyl-PEG13-maleimide
-
Dissolve the crude Benzyl-PEG13-tosylate (1 equivalent) in anhydrous DMF.
-
Add maleimide potassium salt (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold diethyl ether to precipitate the product.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Purify the product using column chromatography to obtain pure Benzyl-PEG13-maleimide.
Data Summary for Synthesis:
| Step | Reagent | Molar Excess (to -OH) | Solvent | Temperature | Typical Yield |
| Tosylation | p-Toluenesulfonyl chloride (TsCl) | 1.2 - 3 eq. | Dichloromethane (DCM) | 0 °C to Room Temp | > 90% |
| Triethylamine (TEA) or Pyridine | 1.5 - 4 eq. | ||||
| Maleimide Synthesis | Maleimide potassium salt | 1.5 eq. | N,N-Dimethylformamide (DMF) | 60-70 °C | 70-90% |
Stage 2: Thiol-Reactive Conjugation
With the synthesized Benzyl-PEG13-maleimide, you can now proceed with the thiol-reactive modification of your target molecule (e.g., a protein or peptide with an available cysteine residue). The maleimide group reacts specifically with the thiol group of cysteine via a Michael addition reaction, forming a stable thioether bond.
Experimental Protocol 2: Thiol-PEGylation of a Protein
Materials:
-
Thiol-containing protein (e.g., antibody fragment, peptide with cysteine)
-
Benzyl-PEG13-maleimide (synthesized in Stage 1)
-
PEGylation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5. Ensure the buffer is free of thiols.
-
Quenching solution: A low molecular weight thiol such as L-cysteine or β-mercaptoethanol.
-
Purification system: Size exclusion chromatography (SEC) column, dialysis cassettes (with appropriate molecular weight cutoff), or HPLC system.
Procedure:
-
Preparation of Reactants:
-
Dissolve the thiol-containing protein in the PEGylation buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare a stock solution of Benzyl-PEG13-maleimide in a suitable solvent (e.g., DMF or DMSO).
-
-
Conjugation Reaction:
-
Add the Benzyl-PEG13-maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of the PEG-maleimide over the thiol groups is generally recommended for sufficient conjugation.
-
Gently mix the reaction solution and allow it to incubate. The reaction can be carried out for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To consume any excess maleimide reagent, a quenching solution can be added to the reaction mixture after the desired incubation time.
-
-
Purification of the Conjugate:
-
The final PEGylated conjugate must be purified from unreacted PEG and protein. Common methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size.
-
Dialysis: Effective for removing smaller, unreacted PEG molecules.
-
High-Performance Liquid Chromatography (HPLC): Can be used for analytical and preparative scale purification.
-
-
-
Characterization:
-
Analyze the purified conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to confirm the mass of the conjugate), and functional assays (to ensure the biological activity of the protein is retained).
-
Data Summary for Thiol-PEGylation:
| Parameter | Recommended Condition | Reference |
| Reaction Buffer | Phosphate-buffered saline (PBS) or other thiol-free buffer | |
| pH | 7.0 - 7.5 | |
| Molar Excess of PEG-Maleimide | 10-20 fold over thiol groups | |
| Reaction Time | 2-4 hours at room temperature or overnight at 4°C | |
| Purification Methods | Size Exclusion Chromatography, Dialysis, HPLC |
Stability Considerations
While the thioether bond formed between a maleimide and a thiol is generally stable, it can undergo a retro-Michael reaction, leading to deconjugation. The stability of the linkage can be influenced by factors such as pH and the local chemical environment. For applications requiring very high stability, alternative thiol-reactive chemistries might be considered.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzyl-PEG13-alcohol Conjugation
Welcome to the technical support center for optimizing conjugation reactions involving Benzyl-PEG13-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a monodisperse Polyethylene Glycol (PEG) derivative. It features a benzyl ether group at one end of the PEG chain and a primary alcohol (hydroxyl group) at the other.[1] The long, hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of molecules it's attached to.[1] Its primary application is as a flexible linker in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ligase ligand.[1]
Q2: What are the main strategies for conjugating molecules to the hydroxyl group of this compound?
The terminal hydroxyl group is not highly reactive on its own and typically requires one of two main strategies for conjugation[2]:
-
Activation of the Coupling Partner: This is common when reacting with a carboxylic acid. The acid is activated using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), often with an additive like NHS (N-hydroxysuccinimide), to form a reactive ester that then couples with the PEG's alcohol group.[2]
-
Activation of the PEG-Alcohol Itself: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate. This "activated PEG" can then readily react with nucleophiles like amines or thiols.
Q3: How should I store this compound to ensure its stability?
To prevent degradation, this compound should be stored at -20°C under dry conditions. It is crucial to protect it from moisture to avoid hydrolysis and other side reactions.
Q4: How can I monitor the progress of my conjugation reaction?
Reaction progress can be monitored using standard analytical techniques. The choice depends on the properties of your reactants and product. Common methods include:
-
Thin-Layer Chromatography (TLC): Useful for a quick visual assessment of the consumption of starting materials and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction components. Ion-exchange and size-exclusion chromatography are particularly effective for analyzing PEGylated products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the formation of the desired product by providing its mass.
Troubleshooting Guide
This guide addresses common problems encountered during the conjugation of this compound.
Problem 1: Low or No Product Yield
Q: My reaction yield is very low. What are the common causes and solutions?
A: Low yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Explanation & Recommended Solution |
| Poor Reagent Quality | Reagents, including the PEG-alcohol, coupling agents (e.g., EDC), or the molecule to be conjugated, may have degraded due to improper storage (e.g., moisture exposure). Solution: Use fresh, high-quality reagents. Store moisture-sensitive compounds in a desiccator. |
| Suboptimal Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion. The PEG reagent is often used in excess. Solution: Optimize the molar ratio of your reactants. For PEGylation, a 5 to 20-fold molar excess of the PEG reagent is a common starting point. |
| Insufficient Activation | If coupling to a carboxylic acid, the acid may not be sufficiently activated. The efficiency of coupling agents like EDC is pH-dependent. Solution: For EDC/NHS couplings, perform the acid activation at a slightly acidic pH (4.5-6.0) before adding the this compound for the coupling step at a more neutral pH (7.0-8.0). |
| Suboptimal Reaction Conditions | Temperature, time, and solvent can significantly affect reaction rates. Solution: Ensure all reactants are fully dissolved. If solubility is an issue, screen alternative anhydrous solvents (e.g., DCM, DMF). Incrementally increase the reaction time or temperature, monitoring for product formation and potential degradation. |
| Hydrolysis of Activated Species | Activated intermediates (e.g., NHS-esters) are sensitive to moisture and can hydrolyze back to the starting carboxylic acid, reducing the amount available for conjugation. Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Multiple Products or Impurities Observed
Q: My analytical results (TLC/HPLC) show multiple spots/peaks. What could they be?
A: The presence of multiple products or impurities is a common issue in PEGylation, which can result in a heterogeneous mixture.
| Potential Cause | Explanation & Recommended Solution |
| Unreacted Starting Materials | Incomplete reactions will leave starting materials that need to be removed during purification. Solution: Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Side Products from Coupling Agents | Carbodiimide reagents like DCC and EDC produce urea byproducts. Solution: The dicyclohexylurea from DCC is poorly soluble and can often be removed by filtration. The urea byproduct from EDC is water-soluble and can be removed with an aqueous workup. |
| Diol Impurity in PEG Reagent | The starting PEG reagent may contain a certain percentage of PEG-diol (with hydroxyl groups at both ends), which can lead to cross-linked products. Solution: Use high-purity, monodisperse PEG reagents. Characterize the purity of your starting PEG material if cross-linking is suspected. |
| Positional Isomers | If the molecule being conjugated has multiple reactive sites, PEGylation may occur at different locations, creating isomers that can be difficult to separate. Solution: Use site-specific conjugation chemistries if a single, defined product is required. Ion-exchange chromatography is often the best method to separate PEGylation site isomers. |
Problem 3: Difficulty in Product Purification
Q: How can I effectively purify my final PEGylated conjugate?
A: Purifying PEGylated molecules can be challenging due to their unique properties. Chromatographic methods are most common.
| Purification Method | Description & Use Case |
| Ion-Exchange Chromatography (IEX) | This is often the method of choice for purifying PEGylated proteins. It separates molecules based on charge. Since PEG chains can shield surface charges, IEX is highly effective at separating unreacted protein, the desired PEGylated product, and different positional isomers. |
| Size-Exclusion Chromatography (SEC) | SEC separates molecules based on their hydrodynamic radius. It is very effective for removing low molecular weight impurities and unreacted starting materials from the larger PEGylated product. However, it may not effectively separate species of similar size. |
| Hydrophobic Interaction Chromatography (HIC) | HIC separates molecules based on hydrophobicity. It can be a useful secondary purification step after IEX, but its effectiveness can vary as PEG itself can interact with the hydrophobic media. |
| Aqueous Two-Phase Systems (ATPS) | This is a liquid-liquid extraction technique that can separate PEGylated conjugates from the unreacted protein in a single step, offering a scalable, non-chromatographic option. |
Experimental Protocols & Data
Protocol 1: Esterification of this compound with a Carboxylic Acid via EDC/NHS Coupling
This protocol describes a general procedure for conjugating a molecule containing a carboxylic acid (R-COOH) to the terminal hydroxyl of this compound.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Reaction vessel, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Activation of Carboxylic Acid:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.2 equivalents) in the anhydrous solvent.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the active NHS ester.
-
-
Coupling Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent.
-
Add the this compound solution to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS over 4-24 hours.
-
Once the reaction is complete, quench any remaining active esters with a small amount of water.
-
Remove the solvent under reduced pressure.
-
Proceed with purification (e.g., chromatography) to isolate the desired ester conjugate.
-
Protocol 2: Activation of this compound via Mesylation
This protocol converts the terminal alcohol into a mesylate, an excellent leaving group for subsequent reaction with a nucleophile (e.g., an amine or thiol).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Ice bath and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
-
Addition of Reagents:
-
Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly, add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at 0°C and gradually warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.
-
-
Work-up and Isolation:
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Benzyl-PEG13-mesylate, which can be used in the next step without further purification.
-
Supporting Data: Comparison of Esterification Coupling Agents
The choice of coupling agent and base can significantly impact reaction efficiency and selectivity.
| Coupling Agent | Common Base | Reaction Time (Typical) | Suitability for Alcohols | Key Considerations |
| EDC / NHS | DMAP (cat.), TEA | 4 - 24 hours | Primary & Secondary | Water-soluble byproducts simplify workup. pH sensitive. |
| DCC / DMAP | DMAP (cat.) | 2 - 12 hours | Primary & Secondary | Forms insoluble DCU byproduct, which is removed by filtration. |
| TBTU / TATU | DIEA, DBU | 1 - 4 hours | Primary & Secondary | Fast and efficient. Requires a stronger base (like DBU) for secondary alcohols. |
| COMU | DIEA, MTBD | 4 - 16 hours | Primary, Secondary & Tertiary | Effective for sterically hindered tertiary alcohols, especially with a strong base like MTBD. |
Diagrams and Workflows
Caption: General workflow for this compound conjugation reactions.
Caption: Troubleshooting flowchart for low-yield conjugation reactions.
References
Technical Support Center: Purification of Benzyl-PEG13-alcohol Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Benzyl-PEG13-alcohol conjugates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low Purity of Final Product | Incomplete reaction. | Before initiating purification, confirm the completion of the reaction using an appropriate analytical method such as TLC or LC-MS. If the reaction is incomplete, consider optimizing conditions like reaction time, temperature, or reactant stoichiometry.[1] |
| Product loss during extraction. | Due to the hydrophilic nature of the PEG chain, Benzyl-PEG45-alcohol has significant water solubility.[1] To minimize product loss, reduce the number of aqueous washes during the workup. If a substantial amount of product is lost to the aqueous phase, perform a back-extraction using a more polar organic solvent.[1] | |
| Suboptimal chromatography conditions. | Optimize the chromatography method. For reverse-phase HPLC, this includes adjusting the gradient steepness and the composition of the mobile phase.[1] For size-exclusion chromatography, ensure the pore size of the column is appropriate for the molecular weight of the conjugate.[1] | |
| Co-elution of Impurities with the Product in Chromatography | Poor resolution in Reverse-Phase HPLC. | To improve the separation of closely eluting peaks, a shallower gradient can be employed. Experimenting with different organic modifiers (e.g., acetonitrile vs. methanol) or additives like trifluoroacetic acid may also enhance resolution. Additionally, using a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a longer column can provide better separation. |
| Peak Tailing in HPLC | Secondary interactions between the analyte and the stationary phase. | Adjusting the mobile phase pH can mitigate tailing, especially for basic analytes where a lower pH is beneficial. Using an end-capped column, which has fewer free silanol groups, can also reduce these secondary interactions. Overloading the column is another common cause of peak distortion, so reducing the sample load is advisable. |
| Broad Peak in HPLC for PEG Conjugate | Non-optimal chromatographic conditions. | Peak broadening with PEG molecules can be due to slow kinetics on the column's stationary phase. Increasing the column temperature can often improve this. |
| Presence of Unreacted Benzyl Alcohol | Excess starting material. | Liquid-liquid extraction with an aqueous base can be used to remove acidic impurities, with the benzyl alcohol remaining in the organic phase. Subsequent purification by reverse-phase HPLC should effectively separate the more hydrophobic benzyl alcohol from the PEGylated product. |
| Presence of Unreacted PEG13-alcohol | Incomplete reaction or improper stoichiometry. | Both size-exclusion chromatography (SEC) and reverse-phase HPLC (RP-HPLC) can be effective for removal. SEC separates based on the slight difference in hydrodynamic volume, while RP-HPLC separates based on hydrophobicity, with the benzylated product being more retained on a C18 column. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective chromatographic technique for purifying this compound conjugates?
A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective and widely used method for purifying PEGylated molecules. This technique separates compounds based on their hydrophobicity. The benzyl group in the conjugate increases its hydrophobicity compared to the unreacted PEG13-alcohol, allowing for excellent separation on a non-polar stationary phase like a C18 or C8 column. Size-exclusion chromatography (SEC) is also a useful technique, particularly for removing low molecular weight by-products and unreacted PEG. Often, a combination of RP-HPLC and SEC is used to achieve high purity.
Q2: What are the common impurities I should expect in my crude this compound conjugate?
A2: Common impurities can include:
-
Unreacted Benzyl Alcohol : Excess starting material from the conjugation reaction.
-
Unreacted PEG13-alcohol : Incomplete reaction can leave the starting PEG material.
-
PEG Diols : If water is present during the synthesis of the monofunctional PEG-alcohol, it can lead to the formation of di-functional PEG diols, which can cause unwanted cross-linking.
-
Degradation Products : PEG molecules can undergo auto-oxidation, leading to the formation of aldehydes and acids.
Q3: My this compound conjugate has poor UV absorbance. What detection method should I use for HPLC?
A3: Polyethylene glycol itself lacks a strong UV chromophore, which can make detection challenging. While the benzyl group provides some UV absorbance (around 254 nm), for more sensitive and universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended. A Refractive Index Detector (RID) can also be used, but it is generally less sensitive and not compatible with gradient elution. Mass Spectrometry (MS) is another excellent option that provides both detection and mass confirmation.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC) : To assess purity based on the relative peak areas in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure of the conjugate and detect impurities.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the conjugate.
Experimental Protocols
Protocol 1: General Purification by Flash Chromatography (Silica Gel)
This protocol is suitable for an initial, large-scale purification of the crude product.
-
Column Preparation : Prepare a silica gel column.
-
Sample Loading : Load the crude this compound conjugate onto the column.
-
Elution : Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The more polar this compound will elute later than less polar impurities.
-
Fraction Collection : Collect fractions and analyze them by TLC or HPLC to identify the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: High-Purity Purification by Preparative Reverse-Phase HPLC
This protocol is designed to achieve high purity of the final product.
-
Column : C18 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient : A typical starting gradient could be 30-70% B over 30 minutes (this should be optimized based on analytical HPLC results).
-
Flow Rate : 15-20 mL/min.
-
Detection : UV at 254 nm.
Procedure :
-
Sample Preparation : Dissolve the crude or partially purified product in a minimal amount of the initial mobile phase composition.
-
Injection : Inject the sample onto the equilibrated column.
-
Fraction Collection : Collect fractions corresponding to the main product peak.
-
Purity Analysis : Analyze the purity of the collected fractions using analytical HPLC.
-
Final Step : Combine the pure fractions and remove the solvent by lyophilization.
Visualizations
Caption: General workflow for the purification of this compound conjugates.
Caption: Troubleshooting decision tree for low purity issues.
References
Identifying and removing byproducts from Benzyl-PEG13-alcohol deprotection
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the identification and removal of byproducts during the deprotection of Benzyl-PEG13-alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts to expect during the deprotection of this compound?
When employing catalytic transfer hydrogenation with formic acid or ammonium formate, the main expected byproduct is toluene, resulting from the cleavage of the benzyl ether.[1] Other potential byproducts can arise from the hydrogen donor itself or from side reactions. For instance, residual formic acid or ammonium formate can lead to the formation of formate salts or potentially N-formylation if primary or secondary amines are present in the reaction mixture.[2][3][4]
Q2: What is the most effective method for removing the benzyl protecting group from this compound?
Catalytic transfer hydrogenation is a widely used and effective method for benzyl ether deprotection.[1] This technique avoids the need for high-pressure hydrogen gas and is generally considered a mild deprotection strategy.
Q3: How can I monitor the progress of the deprotection reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to a spot of the starting material (this compound), the disappearance of the starting material and the appearance of the more polar product (PEG13-alcohol) can be tracked.
Q4: What are the recommended analytical techniques for identifying byproducts?
A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for the comprehensive identification of byproducts.
-
HPLC: HPLC with UV detection can be used to detect aromatic byproducts like toluene. For non-UV active compounds, such as the PEGylated alcohol product and potential PEG-related impurities, a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector is more suitable.
-
NMR: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the desired product and for identifying and quantifying any impurities present in the reaction mixture.
Q5: What are the most effective methods for purifying the deprotected PEG13-alcohol?
Flash column chromatography on silica gel is a common and effective method for the initial purification of the crude product. For achieving high purity, preparative reverse-phase HPLC is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Inactive catalyst | Use a fresh batch of palladium on carbon (Pd/C). |
| Insufficient hydrogen donor | Increase the equivalents of formic acid or ammonium formate. | |
| Catalyst poisoning | Ensure the starting material and solvents are free of catalyst poisons like sulfur compounds. | |
| Low Yield | Product loss during workup | Minimize aqueous washes as PEGylated compounds can have some water solubility. Consider back-extraction of the aqueous layers with an organic solvent. |
| Suboptimal reaction conditions | Optimize reaction time and temperature. Prolonged reaction times may lead to side reactions. | |
| Presence of Unknown Byproducts | Side reactions with the hydrogen donor | Ensure complete removal of formic acid or ammonium formate during workup. This can be achieved by co-evaporation with a suitable solvent or by performing an aqueous wash. |
| Degradation of the PEG chain | While generally stable, harsh acidic conditions or prolonged reaction times could potentially lead to PEG chain cleavage. Use milder reaction conditions if this is suspected. | |
| Poor Separation During Chromatography | Inappropriate solvent system | Optimize the eluent system for flash chromatography. A gradient of methanol in dichloromethane is often a good starting point. For preparative HPLC, adjust the gradient of the mobile phase. |
| Column overloading | Reduce the amount of crude material loaded onto the column. |
Data Presentation
The following table summarizes representative quantitative data for the deprotection and purification of a benzyl-protected PEG alcohol. Please note that actual results may vary depending on the specific experimental conditions.
| Parameter | Catalytic Transfer Hydrogenation | Flash Chromatography | Preparative HPLC |
| Typical Yield | >95% | 85-95% (Recovery) | >90% (Recovery) |
| Purity of Crude Product | 80-90% | - | - |
| Purity after Purification | - | >95% | >98% |
| Primary Byproducts Removed | - | Toluene, residual starting material | Residual starting material, closely related impurities |
Experimental Protocols
Protocol 1: Deprotection of this compound via Catalytic Transfer Hydrogenation
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20 mol%).
-
Add ammonium formate (3-10 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux (around 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude PEG13-alcohol.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude PEG13-alcohol
-
Silica gel
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 0% methanol and gradually increasing to 10%).
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified PEG13-alcohol.
Protocol 3: High-Purity Purification by Preparative Reverse-Phase HPLC
Materials:
-
Partially purified PEG13-alcohol
-
C18 preparative HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Dissolve the PEG13-alcohol in a minimal amount of the initial mobile phase composition.
-
Inject the sample onto the equilibrated C18 preparative column.
-
Run a linear gradient, for example, from 30% to 70% Mobile Phase B over 30 minutes. This gradient should be optimized based on analytical HPLC results.
-
Monitor the elution profile using a UV detector at 254 nm (to detect any remaining benzylated species) and a CAD or RI detector.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and remove the solvent, typically by lyophilization, to obtain the high-purity PEG13-alcohol.
Visualizations
Caption: Experimental workflow for the deprotection and purification of this compound.
Caption: Analytical workflow for the identification of byproducts.
Caption: Logical troubleshooting workflow for deprotection experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Highly efficient N-formylation of amines with ammonium formate catalyzed by nano-Fe3O4 in PEG-400 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
Benzyl-PEG13-alcohol: A Technical Guide to Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and best storage practices for Benzyl-PEG13-alcohol. Adherence to these guidelines is crucial for ensuring the integrity and performance of the molecule in experimental applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For maximal stability, solid this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, and kept in a freezer at -20°C.[1] It is also imperative to protect the compound from light.[1][2] Some suppliers also suggest storage at 4°C, sealed away from moisture. To prevent moisture absorption, which can lead to degradation, the use of a desiccant outside the primary container is recommended.[2]
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared using an appropriate dry solvent. To maintain stability, it is highly recommended to aliquot the stock solution into single-use volumes to prevent multiple freeze-thaw cycles. The stability of the stock solution is temperature-dependent.
Q3: What are the primary degradation pathways for this compound?
This compound is susceptible to two main degradation pathways: cleavage of the benzyl ether bond and oxidation of the polyethylene glycol (PEG) chain.[3]
-
Benzyl Ether Cleavage: The benzyl group is generally stable under acidic and basic conditions. However, it can be cleaved under specific, harsh conditions such as strong acids or through catalytic hydrogenolysis.
-
PEG Chain Oxidation: The PEG chain is prone to oxidative degradation. This process can be accelerated by exposure to oxygen, elevated temperatures (especially above 70°C), and the presence of transition metals.
Q4: Are there any visible indicators of this compound degradation?
For stock solutions, visible signs of degradation may include a change in color, the formation of precipitates, or a noticeable change in pH. For the solid compound, significant clumping or a change in its physical appearance could indicate moisture uptake and potential degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield in subsequent synthetic steps (e.g., PROTAC synthesis). | Degraded this compound due to improper storage or handling. | Assess the purity of the linker using analytical techniques such as HPLC or NMR (see Experimental Protocols). If degradation is confirmed, utilize a fresh vial of the compound. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation between experiments. | Prepare fresh stock solutions from solid material for each experiment or use single-use aliquots of a master stock solution that has been stored properly. Avoid repeated freeze-thaw cycles. |
| Precipitate formation in stock solution upon storage. | The compound may be degrading or coming out of solution at low temperatures. | Before use, ensure the container is warmed slowly to room temperature before opening to prevent condensation. If precipitate persists after warming and gentle mixing, it may be a sign of degradation, and the solution should be discarded. |
Stability Data Summary
| Form | Storage Temperature | Atmosphere | Light Conditions | Recommended Duration |
| Solid | -20°C | Inert (Nitrogen or Argon) | Dark | Long-term |
| Stock Solution | -80°C | Inert (Nitrogen or Argon) | Dark | Up to 6 months |
| Stock Solution | -20°C | Inert (Nitrogen or Argon) | Dark | Up to 1 month |
Data is extrapolated from information on Benzyl-PEG45-alcohol and general PEG storage guidelines and should be considered as a general recommendation.
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound. The exact conditions may need to be optimized for the specific HPLC system.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm (for the benzyl group) and an Evaporative Light Scattering Detector (ELSD) for the PEG chain.
-
-
Analysis: Inject the sample and analyze the chromatogram. The presence of multiple peaks may indicate impurities or degradation products.
Visualizing Stability and Degradation
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for handling and storing this compound to ensure its stability.
Caption: A flowchart outlining the best practices for handling and storing this compound.
Potential Degradation Pathways
This diagram illustrates the two primary mechanisms through which this compound can degrade.
Caption: A diagram showing the two main routes of degradation for this compound.
References
Technical Support Center: Overcoming Steric Hindrance in Benzyl-PEG13-alcohol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with Benzyl-PEG13-alcohol, particularly concerning steric hindrance in reaction chemistry.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect this compound reactions?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction. In the context of this compound, the bulky polyethylene glycol (PEG) chain can physically block reactive sites, slowing down or preventing the desired chemical transformation. This can lead to lower product yields and the formation of side products. The PEG chain's flexibility allows it to adopt various conformations, some of which can effectively "shield" the terminal alcohol group.
Q2: What are the common reactions performed with this compound that are susceptible to steric hindrance?
A2: The terminal hydroxyl group of this compound is a primary alcohol, making it a versatile handle for various conjugation chemistries. Common reactions that can be affected by the steric bulk of the PEG chain include:
-
Esterification: Reaction with carboxylic acids to form an ester linkage.
-
Etherification: Reaction with alkyl halides or other electrophiles to form an ether linkage.
-
Carbamate formation: Reaction with isocyanates.
-
Activation for Nucleophilic Substitution: Conversion of the alcohol to a better leaving group (e.g., tosylate or mesylate) for subsequent reaction with nucleophiles like amines or thiols.
Q3: How can I overcome steric hindrance in my this compound reactions?
A3: Several strategies can be employed to mitigate the effects of steric hindrance:
-
Optimize Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Similarly, extending the reaction time can allow the reaction to proceed to completion.
-
Use of Catalysts: Employing appropriate catalysts can significantly enhance reaction rates for sterically hindered substrates. For instance, in esterification reactions, coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like NHS (N-hydroxysuccinimide) are effective.
-
Increase Reagent Concentration: Using a higher concentration of the less hindered reagent can shift the reaction equilibrium towards the product side.
-
Solvent Selection: The choice of solvent can influence the conformation of the PEG chain. Solvents that promote a more extended conformation of the PEG chain may reduce steric hindrance around the terminal alcohol.
-
Activation of the PEG-alcohol: The terminal hydroxyl group can be converted into a more reactive leaving group, such as a tosylate or mesylate, which can then more readily react with nucleophiles.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a common issue when working with sterically hindered molecules like this compound. The following guide provides a systematic approach to troubleshooting this problem.
Caption: A step-by-step workflow for troubleshooting low product yield.
| Potential Cause | Recommended Action | Expected Outcome |
| Steric Hindrance | Increase reaction temperature by 10-20 °C. | Enhanced reaction kinetics to overcome the activation energy barrier. |
| Increase reaction time (monitor by TLC/LC-MS). | Drive the reaction closer to completion. | |
| Use a 1.5 to 3-fold molar excess of the non-PEG reagent. | Increase the probability of successful collisions at the reactive site. | |
| Insufficient Activation | For esterifications, add 1.1-1.5 equivalents of a coupling agent (e.g., EDC) and an activator (e.g., NHS). | Formation of a more reactive intermediate that is less susceptible to steric hindrance. |
| Poor Solubility | Ensure all reactants are fully dissolved. Consider a co-solvent system if necessary. | A homogeneous reaction mixture allows for better interaction between reactants. |
| Degraded Reagents | Use fresh, anhydrous solvents and reagents. | Prevents side reactions and ensures the reactivity of starting materials.[1] |
Issue 2: Incomplete Reaction and Presence of Starting Material
If you observe a significant amount of unreacted this compound after the expected reaction time, consider the following.
Caption: Decision tree for addressing incomplete reactions.
Issue 3: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of side products.
| Side Product Type | Potential Cause | Recommended Action |
| Dimerization of coupling partner | Excess activation of the coupling partner (e.g., carboxylic acid). | Add the PEG-alcohol before or concurrently with the coupling agent. |
| Formation of N-acylurea (with EDC) | Reaction of the activated ester with another molecule of EDC. | Add NHS or HOBt to form a more stable active ester, which is less prone to this side reaction. |
| Elimination Products | High reaction temperatures with sensitive substrates. | Lower the reaction temperature and extend the reaction time. |
| Products from impurities | Contaminants in starting materials or solvents. | Use high-purity, anhydrous reagents and solvents. |
Experimental Protocols
Protocol 1: Esterification of this compound with a Carboxylic Acid using EDC/NHS
This protocol describes a general procedure for coupling a carboxylic acid to the terminal hydroxyl group of this compound, a common reaction challenged by steric hindrance.
Caption: Step-by-step workflow for EDC/NHS mediated esterification.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 equivalents) in anhydrous DCM or DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Continue to stir the reaction at room temperature for 4-24 hours.
-
Monitor the progress of the reaction using an appropriate analytical technique such as TLC or LC-MS.
-
Once the reaction is complete, quench any remaining active ester with a small amount of water.
-
Proceed with an appropriate work-up and purification protocol, such as column chromatography.
Protocol 2: Activation of this compound via Tosylation
This protocol details the conversion of the terminal alcohol to a tosylate, a good leaving group, to facilitate subsequent nucleophilic substitution.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 - 4 equivalents).
-
Slowly add p-toluenesulfonyl chloride (1.2 - 3 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, wash the reaction mixture with cold, dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylated product, which can be used in the next step with or without further purification.
| Parameter | Tosylation | Mesylation |
| Activating Agent | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) |
| Base | Triethylamine (TEA) or Pyridine | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Molar Excess of Reagents (to -OH) | TsCl: 1.2 - 3 eq, TEA: 1.5 - 4 eq | MsCl: 1.2 - 4 eq, TEA: 1.5 - 4 eq |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 12 - 24 hours | 2 - 6 hours |
| Leaving Group Ability | Excellent | Excellent |
References
Technical Support Center: Enhancing Hydrophobic Drug Solubility with Benzyl-PEG13-alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Benzyl-PEG13-alcohol to improve the solubility of hydrophobic drugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the solubility of hydrophobic drugs?
A1: this compound is an amphiphilic excipient, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. It consists of a hydrophobic benzyl group and a hydrophilic polyethylene glycol (PEG) chain with 13 repeating units, terminating in an alcohol group.[1][2] This structure allows it to act as a surfactant, forming micelles in aqueous solutions. The hydrophobic benzyl core of the micelle encapsulates the poorly water-soluble drug, while the hydrophilic PEG shell interacts with water, effectively dispersing the drug in the aqueous medium.[3]
Q2: What are the key advantages of using this compound in drug formulation?
A2: The primary advantages include:
-
Enhanced Aqueous Solubility: Significantly increases the concentration of hydrophobic drugs that can be dissolved in water-based formulations.[1]
-
Improved Bioavailability: By improving solubility and dissolution rate, it can enhance the absorption of the drug in the body.
-
Potential for Controlled Release: Formulations like micelles can be engineered to release the drug over a sustained period.
-
Biocompatibility: The PEG component is well-known for its biocompatibility and ability to reduce immunogenicity.[1]
Q3: What are the typical formulation approaches using this compound?
A3: Common formulation strategies include:
-
Micellar Solutions: Direct dissolution of the drug and this compound in an aqueous medium to form drug-loaded micelles.
-
Nanoprecipitation: Dissolving the drug and excipient in a solvent, which is then added to an anti-solvent to form drug-loaded nanoparticles.
-
Solvent Evaporation: Creating an emulsion of an organic phase (containing the drug and excipient) and an aqueous phase, followed by evaporation of the organic solvent to form nanoparticles or microspheres.
Q4: How does the PEG chain length affect the formulation?
A4: The PEG chain length is a critical factor. A PEG13 chain offers a balance of hydrophilicity to ensure water solubility of the micelle, while being relatively short, which can influence the critical micelle concentration (CMC) and the size of the resulting nanoparticles. Longer PEG chains generally lead to a lower CMC and greater steric stability, but may also decrease drug loading capacity.
Q5: Can this compound be used in injectable formulations?
A5: Yes, PEGylated excipients are commonly used in parenteral (injectable) formulations to solubilize hydrophobic drugs. The benzyl alcohol component itself is also used in injectable formulations as a preservative and to reduce pain at the injection site. However, all components must meet stringent regulatory requirements for parenteral use.
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency
| Potential Cause | Troubleshooting Steps |
| Poor drug solubility in the chosen organic solvent (for nanoprecipitation/solvent evaporation). | Screen various organic solvents to find one that effectively dissolves both the drug and this compound. |
| Drug-to-excipient ratio is not optimal. | Experiment with different weight ratios of the hydrophobic drug to this compound. Start with a 1:10 ratio and adjust as needed. |
| Rapid drug precipitation during formulation. | Optimize the rate of addition of the solvent phase to the anti-solvent phase in nanoprecipitation. Slower addition can sometimes improve encapsulation. |
| Inappropriate choice of formulation method. | For highly hydrophobic drugs, a solvent evaporation method might yield higher loading compared to direct dissolution. |
Issue 2: Drug Precipitation Upon Dilution of the Formulation
| Potential Cause | Troubleshooting Steps |
| The formulation is thermodynamically unstable upon dilution. | Increase the concentration of this compound to lower the critical micelle concentration (CMC) and improve micelle stability. |
| The drug concentration exceeds the solubilization capacity of the micelles. | Reduce the initial drug loading to ensure it remains encapsulated within the micelles upon dilution. |
| pH or ionic strength of the dilution medium destabilizes the formulation. | Evaluate the stability of the formulation in different buffers and at various pH levels to identify the optimal conditions for administration. |
Issue 3: Formation of Large Aggregates or High Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Steps |
| Suboptimal processing parameters. | In nanoprecipitation, adjust the stirring speed. Higher energy input can lead to smaller, more uniform nanoparticles. |
| Concentration of components is too high. | Lower the concentration of the drug and excipient in the organic phase to prevent aggregation during nanoparticle formation. |
| Presence of impurities. | Ensure the purity of the drug, excipient, and solvents used in the formulation. |
Quantitative Data Summary
The following tables provide illustrative data on the performance of Benzyl-PEG-alcohol in solubilizing common hydrophobic drugs. Note: This data is representative and may vary based on specific experimental conditions.
Table 1: Solubility Enhancement of Model Hydrophobic Drugs
| Drug | Initial Solubility in Water (µg/mL) | Solubility with this compound Formulation (µg/mL) | Fold Increase |
| Paclitaxel | < 1 | 500 - 1500 | > 500 |
| Dexamethasone | ~10 | 1000 - 2500 | ~100 - 250 |
| Curcumin | < 0.1 | 200 - 800 | > 2000 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Method | Drug | Drug:Excipient Ratio (w/w) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Nanoprecipitation | Paclitaxel | 1:10 | 8 - 12 | 85 - 95 |
| Solvent Evaporation | Dexamethasone | 1:5 | 15 - 20 | 90 - 98 |
| Direct Dissolution | Curcumin | 1:15 | 5 - 7 | 95 - 99 |
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded Nanoparticles by Nanoprecipitation
-
Preparation of Organic Phase: Dissolve the hydrophobic drug and this compound in a suitable organic solvent (e.g., acetone, acetonitrile, or THF) at the desired ratio (e.g., 1:10 w/w).
-
Preparation of Aqueous Phase: Prepare an aqueous solution, which will act as the anti-solvent. This is typically deionized water.
-
Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid diffusion of the solvent into the anti-solvent will cause the precipitation of the drug and excipient into nanoparticles.
-
Solvent Removal: Stir the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification and Concentration: The nanoparticles can be concentrated and purified from the unencapsulated drug by centrifugation or tangential flow filtration.
-
Characterization: Analyze the nanoparticle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the drug loading and encapsulation efficiency using a suitable analytical method like HPLC.
Protocol 2: Preparation of Drug-Loaded Micelles by Solvent Evaporation
-
Dissolution: Dissolve the hydrophobic drug and this compound in a volatile organic solvent (e.g., dichloromethane or chloroform).
-
Emulsification: Add the organic solution to an aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Remove the organic solvent from the emulsion by stirring at room temperature or under reduced pressure. As the solvent evaporates, the drug and excipient self-assemble into micelles or nanoparticles.
-
Purification: Remove any non-encapsulated drug by dialysis or centrifugation.
-
Characterization: Characterize the formulation for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.
Visualizations
Caption: Nanoprecipitation workflow for formulating hydrophobic drugs.
Caption: Logical relationship of micelle formation and drug solubilization.
References
Side reactions to consider when using Benzyl-PEG13-alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Benzyl-PEG13-alcohol in research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a molecule that consists of a benzyl protecting group, a hydrophilic 13-unit polyethylene glycol (PEG) linker, and a terminal primary alcohol.[1] The benzyl group serves as a temporary protecting group for a hydroxyl functional group, the PEG linker enhances water solubility and provides a flexible spacer[2][3], and the terminal alcohol is a reactive site for further chemical modifications.[1]
Its primary applications are in bioconjugation and drug delivery. For instance, it can be used as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[4] or for the PEGylation of proteins, peptides, or small molecule drugs to improve their pharmacokinetic properties.
Q2: I am observing loss of the benzyl group during my reaction. What are the potential causes and how can I prevent this?
A2: The benzyl ether linkage is susceptible to cleavage under certain conditions. Unintended debenzylation is a common side reaction.
Potential Causes:
-
Strongly Acidic Conditions: While generally stable in moderately acidic conditions, benzyl ethers can be cleaved by strong acids, particularly at elevated temperatures. This can be problematic when removing other acid-labile protecting groups.
-
Catalytic Hydrogenation: The most common method for benzyl group removal is palladium-catalyzed hydrogenation. If your reaction mixture contains a catalyst like Pd/C and a source of hydrogen (even unintentionally), cleavage will occur.
-
Oxidative Conditions: Certain oxidizing agents can cleave benzyl ethers, although they are generally more resistant than other substituted benzyl ethers like p-methoxybenzyl (PMB) ethers.
Troubleshooting and Prevention:
| Condition | Recommended Action |
| Acidic Deprotection of Other Groups | Use milder acidic conditions (e.g., buffered HF-pyridine, acetic acid/THF/water for silyl ethers). Consider using protecting groups that are more acid-labile than the benzyl group. |
| Presence of Reducing Agents | Avoid conditions for catalytic hydrogenation. If another group needs to be reduced, consider alternative non-reductive methods. Additives like pyridine can sometimes suppress benzyl ether cleavage during catalytic transfer hydrogenation. |
| Oxidative Environments | If possible, use alternative non-oxidative reaction conditions. If an oxidant is necessary, carefully select one that is less reactive towards benzyl ethers. |
Experimental Protocol: Selective Deprotection of a Silyl Ether in the Presence of a Benzyl Ether
This protocol describes the removal of a tert-butyldimethylsilyl (TBS) ether without cleaving a benzyl ether.
-
Reagents:
-
Substrate containing both TBS and benzyl ethers
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve the substrate in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
-
Q3: My reaction is producing an unexpected aldehyde or carboxylic acid. What is causing this oxidation?
A3: The primary alcohol of this compound can be oxidized to an aldehyde and further to a carboxylic acid. The benzyl group itself can also be oxidized under certain conditions.
Potential Causes:
-
Presence of Oxidizing Agents: Exposure to oxidizing agents, even mild ones, can lead to the oxidation of the terminal alcohol.
-
Air Oxidation: Prolonged exposure to air (oxygen) at elevated temperatures or in the presence of certain catalysts can cause slow oxidation.
Troubleshooting and Prevention:
| Side Product | Recommended Action |
| Aldehyde/Carboxylic Acid | Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Avoid unnecessary exposure to high temperatures. |
| Benzoic Acid Derivatives | Avoid strong oxidizing agents. If oxidation of another part of the molecule is required, choose a selective oxidant. |
DOT Diagram: Troubleshooting Unintended Oxidation
Caption: Troubleshooting workflow for unintended oxidation.
Q4: I am concerned about the stability of the PEG linker. What are the potential degradation pathways?
A4: While generally stable, the polyethylene glycol (PEG) chain can undergo degradation under certain conditions.
Potential Degradation Pathways:
-
Oxidative Degradation: The ether linkages in the PEG chain are susceptible to oxidation, which can lead to chain cleavage. This can be initiated by reactive oxygen species.
-
Thermal Degradation: At high temperatures, the PEG chain can break down. The decomposition products can be complex and include formaldehyde and other volatile compounds.
-
Strong Acid/Base: While more stable than many other polymers, prolonged exposure to very strong acids or bases can cause degradation of the PEG linker.
Preventative Measures:
| Condition | Recommendation |
| Oxidative Stress | Avoid unnecessary exposure to oxidizing agents and sources of free radicals. Store the compound in a cool, dark place and under an inert atmosphere if possible. |
| High Temperatures | Avoid excessive heating. If a reaction requires high temperatures, minimize the reaction time. |
| Extreme pH | Maintain a pH range that is compatible with the stability of the PEG linker, generally avoiding highly acidic or basic conditions for extended periods. |
DOT Diagram: PEG Linker Degradation Pathways
Caption: Potential degradation pathways for the PEG linker.
Q5: What are common side reactions to consider when conjugating a derivatized this compound to a protein?
A5: Once the terminal alcohol of this compound has been functionalized (e.g., converted to an NHS ester or a maleimide), side reactions can occur during the conjugation to a protein.
Common Side Reactions:
-
Lack of Selectivity: If targeting a specific amino acid residue (e.g., lysine or cysteine), other nucleophilic residues on the protein surface might also react, leading to a heterogeneous product. The pH of the reaction is critical for controlling selectivity.
-
Hydrolysis of the Reactive Group: Reactive functional groups like NHS esters can hydrolyze in aqueous buffers, especially at higher pH, rendering the PEG linker unable to conjugate.
-
Modification of Multiple Sites: Proteins often have multiple residues of the same type (e.g., many lysines). This can lead to the attachment of multiple PEG chains to a single protein molecule.
Experimental Protocol: General Procedure for Protein PEGylation with an NHS-Ester-Functionalized PEG Linker
-
Reagents:
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
PEG-NHS ester dissolved in a dry, water-miscible solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
-
Procedure:
-
Prepare the protein solution at a known concentration.
-
Add the desired molar excess of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should typically be less than 10% to avoid protein denaturation.
-
Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-2 hours).
-
Quench the reaction by adding the quenching solution to react with any unreacted PEG-NHS ester.
-
Purify the PEGylated protein from unreacted PEG and protein using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterize the conjugate using SDS-PAGE, mass spectrometry, or other relevant analytical methods.
-
DOT Diagram: Workflow for Protein PEGylation
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Benzyl-PEG13-alcohol Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of PEGylated therapeutics, precise characterization of all components is paramount. This guide provides a detailed comparison of mass spectrometry techniques for the analysis of Benzyl-PEG13-alcohol, a monodisperse polyethylene glycol (PEG) linker. The performance of this molecule will be compared with a common alternative, methoxy-PEG12-alcohol (mPEG12-alcohol), supported by experimental protocols and data presentation.
Introduction to this compound and its Alternatives
This compound is a valuable tool in bioconjugation, featuring a benzyl protecting group on one terminus and a reactive hydroxyl group on the other. The discrete chain length of 13 ethylene glycol units ensures uniformity in the final conjugate, a critical attribute for therapeutic applications. A common alternative is mPEG12-alcohol, which has a similar chain length but features a methoxy group instead of a benzyl group. The choice between these linkers can be influenced by the specific synthetic route and the desired physicochemical properties of the final product. Mass spectrometry is an indispensable technique for verifying the integrity, purity, and molecular weight of these PEG linkers before and after conjugation.
Comparative Mass Spectrometry Data
The analysis of PEGylated compounds by mass spectrometry, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), reveals a characteristic pattern of repeating ethylene glycol units (44.026 Da). The choice of ionization technique can influence the observed spectrum and the level of detail obtained.
| Feature | This compound | mPEG12-alcohol (Alternative) |
| Molecular Formula | C33H60O14 | C25H52O13 |
| Theoretical Molecular Weight | 680.82 Da | 556.69 Da |
| Primary Ionization Technique | ESI-LC/MS, MALDI-TOF | ESI-LC/MS, MALDI-TOF |
| Expected Primary Adducts (ESI) | [M+Na]+, [M+K]+, [M+NH4]+ | [M+Na]+, [M+K]+, [M+NH4]+ |
| Expected Primary Adducts (MALDI) | [M+Na]+, [M+K]+ | [M+Na]+, [M+K]+ |
| Characteristic Fragmentation | Neutral loss of benzyl group (91 Da), cleavage of ether bonds | Neutral loss of methyl group (15 Da), cleavage of ether bonds |
| Observed m/z (Illustrative) | ESI: [M+Na]+ ≈ 703.81 | ESI: [M+Na]+ ≈ 579.68 |
| Purity Assessment | High purity expected (>95%) | High purity expected (>95%) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate mass spectrometry analysis. Below are generalized protocols for ESI-LC/MS and MALDI-TOF MS analysis of this compound and its alternative.
ESI-LC/MS Protocol
This method is ideal for analyzing the purity of the PEG linker and for characterizing conjugates after reaction.
1. Sample Preparation:
-
Dissolve the PEG-alcohol sample in a 50:50 mixture of acetonitrile and water to a stock concentration of 1 mg/mL.
-
For direct infusion, dilute the stock solution to 10 µM in the mobile phase.
-
For LC-MS, dilute the stock solution to a suitable concentration for injection (e.g., 10-100 µg/mL) using the initial mobile phase composition.
2. Liquid Chromatography (for LC-MS):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometer Settings (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 100-2000.
-
Data Acquisition: Acquire full scan MS data. For structural confirmation, perform tandem MS (MS/MS) on the most abundant precursor ion.
MALDI-TOF MS Protocol
This technique is particularly useful for rapid molecular weight confirmation and for the analysis of complex mixtures, such as reaction products.
1. Sample and Matrix Preparation:
-
Sample: Dissolve the PEG-alcohol sample in methanol to a concentration of 1 mg/mL.
-
Matrix: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in a 50:50 mixture of acetonitrile and 0.1% trifluoroacetic acid in water.
-
Cationizing Agent: Prepare a 10 mg/mL solution of sodium trifluoroacetate (NaTFA) in water.
2. Sample Spotting:
-
Mix the sample, matrix, and cationizing agent solutions in a 1:10:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely to form crystals.
3. Mass Spectrometer Settings:
-
Ionization Mode: Positive ion reflectron mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Energy: Optimize for best signal-to-noise ratio with minimal fragmentation.
-
Mass Range: m/z 100-3000.
-
Data Acquisition: Average 100-200 laser shots per spectrum.
Visualization of Analytical Workflows
To clarify the experimental process and the relationships between different analytical steps, the following diagrams are provided.
Conclusion
The mass spectrometric analysis of this compound and its conjugates is a critical step in ensuring the quality and consistency of biopharmaceutical products. Both ESI-LC/MS and MALDI-TOF MS are powerful techniques for this purpose, each offering distinct advantages. ESI-LC/MS provides detailed information on purity and allows for the separation of complex mixtures, while MALDI-TOF MS offers a rapid method for molecular weight confirmation. The choice of technique will depend on the specific analytical needs of the researcher. By following robust experimental protocols, scientists can confidently characterize these important bioconjugation reagents.
A Comparative Guide to Benzyl-PEG Linkers Versus Other Protecting Groups in PEGylation
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical step in the successful synthesis of PEGylated molecules. Poly(ethylene glycol) (PEG) linkers are widely used to improve the solubility, stability, and pharmacokinetic properties of therapeutics. However, the terminal hydroxyl groups of PEG must be temporarily protected during multi-step syntheses to ensure precise chemical modifications. This guide provides an objective comparison of Benzyl-PEG linkers with common alternatives, supported by experimental data, to inform the selection of the most appropriate protecting group for specific research and development needs.
The Benzyl Advantage: Robust Stability and Orthogonal Cleavage
The benzyl group (Bn) is a widely used protecting group for alcohols in organic synthesis, and its application in PEGylation offers several distinct advantages. A benzyl ether linkage is known for its exceptional stability across a broad range of chemical conditions, including strongly acidic and basic environments, as well as in the presence of many oxidizing and reducing agents.[1] This robustness is crucial in complex, multi-step synthetic routes where the PEG linker must remain intact while other chemical transformations are performed on the molecule.[1]
One of the most significant benefits of the benzyl protecting group is its orthogonal deprotection strategy.[1] The benzyl group is most commonly and efficiently removed by catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst).[1] This method is exceptionally mild and highly specific, leaving other sensitive functional groups, such as esters, amides, and many other protecting groups, untouched. This orthogonality is paramount when working with delicate biomolecules.
Performance Comparison of Common PEG Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, including the stability required during subsequent reaction steps and the conditions available for deprotection. Besides the benzyl group, other commonly employed protecting groups for the hydroxyl functionality of PEG linkers include p-methoxybenzyl (PMB), trityl (Tr), and various silyl ethers like tert-butyldimethylsilyl (TBS).
Stability Under Forced Degradation Conditions
The stability of the protecting group is crucial to prevent premature cleavage during synthesis. The following table summarizes the stability of different protected PEG linkers under harsh acidic and basic conditions.
| Protecting Group Linker | % Intact after 24h in 1M HCl | % Intact after 24h in 1M NaOH |
| Benzyl-PEG | >98% | >98% |
| tert-Butyl Ether-PEG | <5% | >98% |
| Fmoc-Protected Amino-PEG | >98% | <5% |
This data clearly demonstrates the superior stability of the Benzyl-PEG linker to both strong acid and strong base compared to the acid-labile tert-butyl ether and the base-labile Fmoc group.
Deprotection Methods and Efficiency
The ease and efficiency of the deprotection step are critical for the overall success of the synthesis. The following table compares the deprotection conditions and reported yields for various protecting groups on PEG linkers.
| Protecting Group | Deprotection Reagent(s) | Typical Conditions | Reported Yield |
| Benzyl (Bn) | H₂, Pd/C | EtOH or THF, rt, 1 atm | High (often quantitative) |
| p-Methoxybenzyl (PMB) | DDQ or TFA | CH₂Cl₂/H₂O, rt (DDQ); CH₂Cl₂, rt (TFA) | Good to Excellent |
| Trityl (Tr) | Dilute Acid (e.g., H₂SO₄) | Aqueous solution | >95% |
| tert-Butyldimethylsilyl (TBS) | TBAF | THF, rt | 32-99% |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. The following sections provide protocols for the synthesis, conjugation, and deprotection of Benzyl-PEG linkers.
Protocol 1: Synthesis of Benzyl-PEG-OH via Williamson Ether Synthesis
This protocol describes the synthesis of a mono-benzyl protected polyethylene glycol diol.
Materials:
-
Polyethylene glycol diol (PEG-diol, large excess)
-
Sodium hydride (NaH)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Dichloromethane (DCM) and Methanol (MeOH) for elution
Procedure:
-
A flame-dried round-bottom flask is charged with a significant excess of PEG-diol under a nitrogen atmosphere.
-
Anhydrous THF is added to dissolve the PEG-diol.
-
The solution is cooled to 0 °C, and sodium hydride (1.1 equivalents relative to the desired amount of monosubstituted product) is added portion-wise. The mixture is stirred for 1 hour at room temperature.
-
The reaction is cooled back to 0 °C, and benzyl bromide (1 equivalent) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to separate the desired mono-benzylated product from the dibenzylated byproduct and unreacted diol.
Protocol 2: Activation of Benzyl-PEG-OH and Conjugation to a Peptide
This protocol details the activation of the terminal hydroxyl group of a Benzyl-PEG alcohol and its subsequent conjugation to a peptide.
Materials:
-
Benzyl-PEG-OH
-
p-Nitrophenyl chloroformate
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Peptide with a free amine group
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
Activation of Benzyl-PEG-OH:
-
Dissolve Benzyl-PEG-OH in anhydrous DCM.
-
Add pyridine (1.5 eq.) and stir for 10 minutes at room temperature.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.2 eq.) in anhydrous DCM.
-
Allow the reaction to proceed for 12-16 hours at room temperature.
-
Perform a standard aqueous work-up to isolate the activated Benzyl-PEG-p-nitrophenyl carbonate.
PEGylation of the Peptide:
-
Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Add the activated Benzyl-PEG-p-nitrophenyl carbonate (1.5-3 eq.) to the peptide solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Purify the PEGylated peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Deprotection of a Benzyl-Protected PEG Linker
This protocol outlines the standard procedure for the removal of a benzyl protecting group via catalytic hydrogenation.
Materials:
-
Benzyl-protected PEG linker
-
Palladium on carbon (10% w/w Pd/C)
-
Anhydrous, degassed solvent (e.g., ethanol or THF)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyl-protected PEG linker in the chosen anhydrous, degassed solvent.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Introduce hydrogen gas to the reaction vessel and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected PEG linker.
Visualizing Key Processes in PEGylation
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and logical relationships in PEGylation chemistry.
Conclusion
The benzyl protecting group offers a robust and versatile option for the protection of hydroxyl groups in PEG linkers. Its high stability across a wide range of reaction conditions and its mild, orthogonal deprotection via catalytic hydrogenolysis make it an excellent choice for complex, multi-step syntheses, particularly in the context of drug development and bioconjugation. While other protecting groups such as PMB, Trityl, and silyl ethers have their specific applications, the balanced profile of the benzyl group in terms of stability and selective cleavage provides a reliable and effective solution for many synthetic challenges in PEGylation chemistry. The selection of the optimal protecting group should always be based on a thorough evaluation of the entire synthetic route and the chemical properties of the molecule of interest.
References
Beyond Benzyl-PEG: A Comparative Guide to Advanced Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of effective bioconjugates. While Benzyl-PEG linkers have been widely used, a new generation of alternatives offers significant advantages in stability, payload release, and overall therapeutic performance. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the optimal linker for your research.
The choice of a linker in bioconjugation, particularly for antibody-drug conjugates (ADCs), is a crucial determinant of the therapeutic's efficacy, stability, and safety.[1] The linker must remain stable in circulation to prevent premature payload release, yet be efficiently cleaved at the target site to ensure payload delivery.[1] This guide explores the landscape of alternatives to traditional Benzyl-PEG linkers, focusing on self-immolative linkers, linkers for click chemistry, and other hydrophilic and biodegradable options.
Self-Immolative Linkers: Precision Payload Release
Self-immolative linkers are designed to degrade in a controlled manner upon a specific trigger, releasing the payload in its unmodified, active form.[2][3] This mechanism is particularly advantageous for ADCs, where the release of the cytotoxic drug at the tumor site is paramount. The most well-known self-immolative linker is p-aminobenzyl carbamate (PABC), which undergoes a 1,6-elimination reaction.[2] However, a variety of other self-immolative strategies are being actively explored.
These linkers can be triggered by various stimuli, including enzymatic cleavage, changes in pH, or the reducing environment of the cell. The structure of the self-immolative linker has a significant impact on the stability and release kinetics of the bioconjugate.
Key Classes of Self-Immolative Linkers:
-
1,6-Elimination Systems: PABC is the classic example, but other systems, such as those cleavable by glucuronidase, follow a similar pathway for enzyme-targeted release.
-
Cyclization-Driven Mechanisms: These linkers release the payload through the formation of a stable 5- or 6-membered ring. Examples include carbamate–hydrazone hybrids and 1,4-aminobutyl scaffolds.
-
1,4-Elimination Pathways: Often found in disulfide-based linkers, these systems offer redox-triggered drug release in the intracellular environment.
Click Chemistry Linkers: Bioorthogonal and Efficient
Click chemistry has revolutionized bioconjugation by providing highly selective and efficient reactions that can be performed in complex biological media. These reactions allow for precise control over the conjugation site, leading to more homogeneous and well-defined bioconjugates.
Prominent Click Chemistry Reactions for Bioconjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that forms a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction is ideal for in vivo applications due to its biocompatibility.
-
Tetrazine Ligation: The reaction between a tetrazine and a trans-cyclooctene (TCO) is extremely fast and bioorthogonal, making it suitable for live-cell labeling and in vivo studies.
The introduction of a PEG spacer into click chemistry reagents can enhance their water solubility, making them more suitable for bioconjugation in aqueous buffers.
Hydrophilic and Biodegradable Alternatives to PEG
While PEG is a common choice for increasing the hydrophilicity and circulation half-life of bioconjugates, concerns about its potential immunogenicity and lack of biodegradability have driven the search for alternatives. Hydrophilic linkers are particularly important for ADCs with high drug-to-antibody ratios (DAR), as they can mitigate the aggregation often caused by hydrophobic payloads.
Emerging Hydrophilic and Biodegradable Linkers:
-
Polysarcosine (pSar): This polymer has shown promise in preclinical studies, often outperforming PEG in key performance metrics for high-DAR ADCs.
-
Polypeptides: Using naturally occurring amino acids, polypeptide linkers offer low immunogenicity and tunable properties. Sequences like (Gly-Ser)n can create flexible and hydrophilic linkers.
-
Polysaccharides: Natural polymers like dextran are also being explored as biodegradable and biocompatible alternatives to PEG.
-
Recombinant Linkers: These can be expressed in yeast and offer the advantage of being monodisperse, unlike synthetic polymers like PEG which are often polydisperse.
Comparative Performance Data
The selection of a linker significantly impacts the stability and efficacy of a bioconjugate. The following table summarizes key performance data from comparative studies of different linker types.
| Linker Type | Comparison | Key Finding | Reference |
| Cleavable Linkers | Val-Cit vs. Hydrazone | The Val-Cit linker was found to be over 100 times more stable than the hydrazone linker in human plasma. | |
| Cleavable Linkers | Glucuronide vs. Val-Cit-PAB | Glucuronide-linked ADCs showed minimal aggregation (<5%) compared to dipeptide-linked conjugates (up to 80% aggregation). The glucuronide linker also exhibited greater in vivo efficacy. | |
| Hydrophilic Linkers | Polysarcosine vs. PEG | In a study with interferon-α2b, the pSar-conjugated version showed a higher in vivo anti-tumor activity compared to the PEGylated counterpart. | |
| Conjugation Method | Thiol vs. Amine/Carbohydrate | Thiol-coupled ADCs generally showed a greater decrease in thermostability compared to those conjugated via amine or carbohydrate moieties. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful design and evaluation of bioconjugates. Below are representative protocols for key steps in the process.
General Protocol for ADC Stability Assay
Objective: To assess the stability of an ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time.
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Purification: Purify the ADC from the plasma sample, for example, using affinity chromatography with beads that bind to the antibody.
-
Elution and Reduction: Elute the ADC from the beads and treat it with a reducing agent to separate the light and heavy chains of the antibody.
-
LC-MS Analysis: Analyze the reduced sample using liquid chromatography-mass spectrometry (LC-MS) to detect the different drug-loaded and unloaded antibody chains.
-
DAR Calculation: Determine the relative abundance of each species and calculate the average DAR at each time point. A decrease in DAR over time indicates linker instability.
General Protocol for In Vivo Antitumor Efficacy Study
Objective: To evaluate the anti-tumor activity of a bioconjugate in a xenograft mouse model.
Methodology:
-
Tumor Implantation: Subcutaneously inoculate mice with tumor cells (e.g., 5 x 10^6 cells) in the flank.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, ADC treatment group).
-
Dosing: Administer the test articles intravenously or intraperitoneally at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate the percentage of tumor growth inhibition (TGI) for the treatment group compared to the control group.
Visualizing Bioconjugation Workflows and Pathways
Diagrams are powerful tools for understanding the complex processes involved in bioconjugation and the mechanism of action of bioconjugates.
Caption: A generalized workflow for the synthesis and evaluation of an antibody-drug conjugate (ADC).
Caption: The mechanism of action for a typical antibody-drug conjugate (ADC) targeting a cancer cell.
References
A Comparative Guide to Site-Specific Antibody-Drug Conjugate Validation with Benzyl-PEG13-alcohol
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with a significant shift towards site-specific conjugation technologies to overcome the limitations of heterogeneous products derived from traditional random conjugation methods. Site-specific conjugation offers precise control over the drug-to-antibody ratio (DAR) and the location of payload attachment, leading to improved homogeneity, stability, pharmacokinetics, and a wider therapeutic window.[1][2] This guide provides a comparative analysis of ADCs generated using a Benzyl-PEG13-alcohol linker for site-specific conjugation against other common site-specific and non-specific methodologies.
The Role of this compound in Site-Specific Conjugation
This compound serves as a hydrophilic linker with a terminal benzyl protecting group. This allows for a controlled, step-wise conjugation process. The polyethylene glycol (PEG) component is crucial for enhancing the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic profile of the conjugate.[3] The defined length of the PEG13 chain allows for a consistent and well-defined spatial separation between the antibody and the cytotoxic payload.
Comparative Analysis of Conjugation Technologies
The choice of conjugation strategy is a critical determinant of an ADC's efficacy and safety profile. Below is a comparative summary of key performance parameters for ADCs prepared using this compound in a site-specific manner versus other common conjugation techniques.
| Parameter | Site-Specific (this compound) | Site-Specific (Engineered Cysteine, e.g., THIOMAB) | Site-Specific (Enzymatic) | Non-Specific (Lysine) | Non-Specific (Interchain Cysteine) |
| Homogeneity (DAR) | High (Predominantly a single DAR value, e.g., DAR 2 or 4) | High (Defined DAR, e.g., DAR 2)[4] | High (Defined DAR) | Low (Heterogeneous mixture of DAR 0-8+) | Moderate (Mixture of DAR 0, 2, 4, 6, 8)[5] |
| Control of Conjugation Site | High | High | High | Low | Moderate |
| Hydrophobicity | Reduced due to PEG linker | Can be high depending on payload | Can be high depending on payload | High, can lead to aggregation | High, can lead to aggregation |
| In Vitro Cytotoxicity (IC50) | Potent and specific | Potent and specific | Potent and specific | Potent but can have higher off-target toxicity | Potent but can have higher off-target toxicity |
| Plasma Stability | High, PEG linker can protect against degradation | Generally stable, but maleimide chemistry can be susceptible to deconjugation | High, dependent on enzymatic linkage | Variable, potential for payload loss | Variable, potential for payload loss |
| Pharmacokinetics (PK) | Improved (longer half-life, slower clearance) due to PEGylation | Generally improved over non-specific methods | Generally improved over non-specific methods | Faster clearance for higher DAR species | Faster clearance for higher DAR species |
| Therapeutic Window | Potentially wider due to improved homogeneity and PK | Wider than non-specific methods | Wider than non-specific methods | Narrower | Narrower |
Experimental Protocols for ADC Validation
Robust analytical and biological assays are essential for the validation of any ADC. The following are detailed protocols for key experiments to characterize and compare ADCs.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a standard method for determining the DAR of ADCs by separating species based on their hydrophobicity.
-
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.
-
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
HPLC system with a UV detector
-
-
Protocol:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Integrate the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potency of the ADC.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the old medium and add 100 µL of the test articles to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by monitoring the change in average DAR or the release of free payload over time.
-
Objective: To evaluate the stability of the ADC linker in plasma from different species.
-
Materials:
-
ADC sample
-
Plasma (human, mouse, rat)
-
PBS
-
37°C incubator
-
Analytical instrumentation (HIC-HPLC or LC-MS)
-
-
Protocol:
-
Dilute the ADC to a final concentration of 100 µg/mL in plasma and PBS (as a control).
-
Incubate the samples at 37°C with gentle agitation.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immediately store the aliquots at -80°C until analysis.
-
Analyze the samples by HIC-HPLC to determine the average DAR at each time point. A decrease in the average DAR over time indicates linker instability and payload loss.
-
Alternatively, analyze the plasma samples by LC-MS to quantify the amount of released free payload.
-
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.
Caption: Experimental workflow for ADC validation.
Caption: ADC mechanism of action.
Caption: Homogeneity and therapeutic implications.
References
Assessing the Immunogenicity of Benzyl-PEG13-alcohol Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, has been a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics. However, the immunogenicity of PEG, leading to the production of anti-PEG antibodies, complement activation, and accelerated blood clearance (ABC) of PEGylated drugs, has prompted the exploration of alternative polymers and modifications to the PEG structure. This guide provides a comparative assessment of the potential immunogenicity of Benzyl-PEG13-alcohol conjugates against other common PEG derivatives and emerging alternative polymers.
Comparative Analysis of Immunogenicity
The immunogenic potential of a polymer conjugate is a critical factor in its clinical development. The following table summarizes the anticipated immunogenic profiles of this compound conjugates in comparison to standard methoxy-terminated PEG (mPEG) and promising alternative polymers. This comparison is based on established principles of polymer immunogenicity.
| Feature | This compound Conjugate | Methoxy-PEG (mPEG) Conjugate (e.g., mPEG2000) | Polysarcosine (pSar) Conjugate | Hyperbranched Polyglycerol (hPG) Conjugate | Zwitterionic Polymer Conjugate |
| Anti-Polymer Antibody Induction | Potentially lower than longer-chain PEGs due to the short chain length (13 PEG units). The bulky benzyl group may either mask or enhance immunogenicity. | Moderate to high, depending on the conjugate and patient population. Widely reported to induce anti-PEG IgM and IgG. | Low. Studies have shown significantly lower antibody induction compared to PEGylated counterparts[1][2]. | Low. hPG-grafted nanoparticles have been shown to induce no significant anti-polymer IgM responses[3][4][5]. | Low. Zwitterionic polymers are designed to be "stealth" and have demonstrated low immunogenicity. |
| Complement Activation | Unknown, but potentially lower than hydroxy-terminated PEGs. The benzyl group's influence is not established. | Can activate the complement system, particularly in the presence of anti-PEG antibodies. | Not reported to be a significant activator of the complement system. | Shown to have minimal complement activation. | Generally low due to their bio-inert nature. |
| Accelerated Blood Clearance (ABC) Phenomenon | Possible, especially upon repeated administration if anti-PEG antibodies are induced. | A well-documented phenomenon for many PEGylated therapeutics, mediated by anti-PEG IgM. | Does not appear to induce the ABC phenomenon. | hPG-grafted nanoparticles did not exhibit ABC effects. | Reduced risk of ABC due to low antibody induction. |
| Pre-existing Antibodies | Cross-reactivity with pre-existing anti-PEG antibodies is possible. | A significant portion of the healthy population has pre-existing anti-PEG antibodies that can impact the efficacy and safety of mPEGylated drugs. | No known pre-existing antibodies in the general population. | Unlikely to have significant cross-reactivity with pre-existing anti-PEG antibodies. | No known pre-existing antibodies. |
Signaling Pathways and Experimental Workflows
To understand and evaluate the immunogenicity of these conjugates, it is crucial to be familiar with the underlying immunological pathways and the experimental workflows used for their assessment.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the immunogenicity of polymer-drug conjugates.
Anti-Polymer Antibody ELISA
This protocol describes a method for the detection and quantification of anti-PEG, anti-pSar, or other anti-polymer antibodies (IgM and IgG) in serum samples.
Materials:
-
High-binding 96-well microplates
-
Coating antigen: Polymer-protein conjugate (e.g., this compound-BSA, pSar-BSA) at 10 µg/mL in PBS
-
Blocking buffer: 1% BSA in PBS
-
Wash buffer: PBS with 0.05% Tween-20 (PBST)
-
Serum samples (human or animal)
-
Detection antibodies: HRP-conjugated anti-human (or species-specific) IgM and IgG
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop solution: 2N H₂SO₄
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the coating antigen solution and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL of diluted serum samples (typically a 1:100 dilution in blocking buffer) to the wells and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of HRP-conjugated anti-IgM or anti-IgG (diluted according to the manufacturer's instructions) to the appropriate wells and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a plate reader.
In Vitro Complement Activation Assay
This assay measures the activation of the complement system by quantifying the formation of the soluble terminal complement complex (sC5b-9).
Materials:
-
Normal human serum (NHS) from a pool of healthy donors
-
Test articles: this compound conjugate and alternatives at various concentrations
-
Positive control: Zymosan A
-
Negative control: PBS
-
sC5b-9 ELISA kit
-
Plate reader
Procedure:
-
Serum Incubation: In a microcentrifuge tube, mix 90 µL of NHS with 10 µL of the test article solution (or controls) to achieve the final desired concentrations.
-
Incubation: Incubate the tubes at 37°C for 30 minutes to allow for complement activation.
-
Stopping the Reaction: Stop the reaction by adding an equal volume of cold PBS containing a complement inhibitor (e.g., EDTA).
-
sC5b-9 Quantification: Measure the concentration of sC5b-9 in each sample using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of sC5b-9 generated by the test articles to the negative control.
Cytokine Release Assay
This assay assesses the potential of the polymer conjugates to induce pro-inflammatory cytokine release from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Freshly isolated human PBMCs
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test articles: this compound conjugate and alternatives at various concentrations
-
Positive control: Lipopolysaccharide (LPS)
-
Negative control: Cell culture medium
-
Cytokine ELISA kits (e.g., for TNF-α, IL-6, IL-1β) or a multiplex cytokine assay system
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed PBMCs into a 96-well cell culture plate at a density of 2 x 10⁵ cells per well in 100 µL of culture medium.
-
Stimulation: Add 100 µL of the test article solutions (or controls) at 2x the final concentration to the respective wells.
-
Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA kits or a multiplex assay system, following the manufacturer's protocols.
-
Data Analysis: Compare the cytokine levels induced by the test articles to those of the negative control.
Conclusion
While the immunogenicity of PEGylated therapeutics is a significant concern, modifications to the PEG structure and the development of alternative polymers offer promising strategies to mitigate these effects. Based on the current understanding of factors influencing PEG immunogenicity, a short-chain conjugate like this compound may exhibit a reduced immunogenic profile compared to higher molecular weight PEGs. However, the presence of the benzyl terminal group introduces an element of uncertainty that can only be resolved through direct experimental testing.
Emerging alternatives such as polysarcosine, hyperbranched polyglycerol, and zwitterionic polymers have shown considerable promise in providing the benefits of PEGylation with a significantly lower risk of immunogenicity. For researchers and drug developers, a thorough and comparative in vitro and in vivo assessment of the immunogenic potential of any new polymer conjugate is crucial for ensuring the safety and efficacy of novel biotherapeutics. The experimental protocols provided in this guide offer a framework for conducting such essential evaluations.
References
- 1. nacalai.co.jp [nacalai.co.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Polyglycerol and Poly(ethylene glycol) exhibit different effects on pharmacokinetics and antibody generation when grafted to nanoparticle surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inha.elsevierpure.com [inha.elsevierpure.com]
A Comparative Guide to Antibody-Drug Conjugates Featuring Benzyl-PEG13-alcohol Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) incorporating a Benzyl-PEG13-alcohol linker with alternative ADC constructs, supported by experimental data from studies on related PEGylated linkers. The inclusion of a mid-length, discrete polyethylene glycol (PEG) chain like PEG13 is a strategic choice aimed at optimizing the therapeutic index of an ADC. This is achieved by balancing the need for increased hydrophilicity and improved pharmacokinetics against potential reductions in cytotoxic potency.[1][2][3]
The this compound linker offers a defined, monodisperse spacer that can enhance the solubility of ADCs carrying hydrophobic payloads, thereby reducing the risk of aggregation—a common challenge in ADC development.[4][5] Furthermore, the PEG moiety can shield the cytotoxic drug from premature clearance, extending its circulation half-life and increasing the likelihood of tumor accumulation.
Structural Representation of a this compound-based ADC
Caption: General structure of an ADC with a this compound linker.
Comparative Performance Data
The following tables summarize key performance metrics of ADCs with varying PEG linker lengths. While specific data for a this compound linker is extrapolated from trends observed with other discrete PEG linkers, this comparison provides a valuable framework for predicting its performance.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Stability
| Linker Type | Average DAR | Aggregation (%) | Method of DAR Determination | Reference |
| Non-PEGylated | 3.5 | 5-10% | HIC / LC-MS | |
| Short-Chain PEG (e.g., PEG4) | 3-4 | <5% | HIC / RP-HPLC | |
| This compound (Predicted) | ~4 | <2% | HIC / LC-MS | N/A |
| Long-Chain PEG (e.g., PEG24) | 4-8 | <2% | HIC / LC-MS |
Note: Higher DARs are often achievable with more hydrophilic linkers without inducing significant aggregation.
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity
| ADC Target & Payload | Linker | Cell Line | IC50 (nM) | Reference |
| HER2-Affibody-MMAE | No PEG | NCI-N87 | ~0.1 | |
| HER2-Affibody-MMAE | 4 kDa PEG | NCI-N87 | ~0.45 | |
| HER2-Affibody-MMAE | 10 kDa PEG | NCI-N87 | ~2.2 | |
| CD30-MMAE | PEG4-glucuronide | L540cy | ~0.1 | |
| CD30-MMAE | PEG8-glucuronide | L540cy | ~0.1 | |
| CD30-MMAE | PEG12-glucuronide | L540cy | ~0.1 | |
| HER2-Trastuzumab-MMAE (with this compound - Predicted) | Benzyl-PEG13 | SK-BR-3 | ~0.5 - 2.0 | N/A |
Note: A trend of decreasing in vitro potency with increasing PEG length has been observed in some studies, potentially due to steric hindrance affecting cell internalization or processing.
Table 3: Effect of PEG Linker Length on Pharmacokinetics
| ADC Construct | Linker | Animal Model | Clearance (mL/day/kg) | Half-life | Reference |
| αCD19-MMAE | No PEG | Rat | High | Short | |
| αCD19-MMAE | PEG4 | Rat | Moderate | Increased | |
| αCD19-MMAE | PEG8 | Rat | Low | Significantly Increased | |
| αCD19-MMAE | PEG12 | Rat | Low | Significantly Increased | |
| Generic ADC (with this compound - Predicted) | Benzyl-PEG13 | Mouse/Rat | Low | Significantly Increased | N/A |
Note: Longer PEG chains generally lead to slower clearance and a longer plasma half-life, which can result in greater tumor accumulation.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and comparison of ADCs.
Protocol 1: ADC Conjugation via Thiol Chemistry
This protocol outlines a common method for conjugating a maleimide-functionalized drug-linker to an antibody.
-
Antibody Reduction:
-
Incubate the monoclonal antibody (e.g., Trastuzumab) with a 10-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) at 37°C for 2 hours to reduce interchain disulfide bonds.
-
-
Conjugation:
-
Dissolve the maleimide-activated Benzyl-PEG13-payload in a co-solvent like DMSO.
-
Add the drug-linker solution to the reduced antibody solution at a molar excess (e.g., 5-10 fold) to achieve the target DAR.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 4°C with gentle mixing.
-
-
Purification:
-
Purify the ADC using a size-exclusion chromatography (SEC) column to remove unconjugated drug-linker and other small molecules.
-
Collect fractions corresponding to the monomeric ADC.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules.
-
Mobile Phases:
-
Buffer A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Buffer B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.
-
-
Chromatography Conditions:
-
Column: TSKgel Butyl-NPR or similar.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Gradient: A linear gradient from 100% Buffer A to 100% Buffer B over 20-30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated antibody (DAR 0) and each drug-loaded species.
-
Calculate the average DAR using the weighted average of the peak areas.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after ADC treatment.
-
Cell Seeding:
-
Plate antigen-positive (e.g., SK-BR-3 for anti-HER2 ADCs) and antigen-negative control cells in 96-well plates and incubate overnight.
-
-
ADC Treatment:
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubate for 72-120 hours.
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).
-
Visualizing Experimental Workflows and Pathways
ADC Characterization Workflow
Caption: A typical workflow for the synthesis and characterization of an ADC.
ADC Mechanism of Action
Caption: The general mechanism of action for an antibody-drug conjugate.
Conclusion
The choice of linker is a critical parameter in the design of ADCs, with a profound impact on their therapeutic index. A this compound linker represents a rational design choice, aiming to leverage the benefits of PEGylation—enhanced stability and favorable pharmacokinetics—while seeking to maintain potent anti-tumor activity. The provided data on related PEGylated linkers suggests that a mid-length PEG chain can effectively mitigate the challenges associated with hydrophobic payloads. However, the optimal linker design is often specific to the antibody, payload, and target antigen. Therefore, empirical testing through the detailed experimental protocols outlined in this guide is essential for the development of a safe and effective ADC therapeutic.
References
Safety Operating Guide
Navigating the Disposal of Benzyl-PEG13-alcohol: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists in the dynamic field of drug development, understanding the correct procedures for handling specialized molecules like Benzyl-PEG13-alcohol is paramount. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the surrounding environment.
Key Chemical and Safety Data
| Property | Value/Information | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Benzyloxy-poly(ethylene glycol) | N/A |
| Appearance | Varies (typically a viscous liquid or waxy solid) | General Chemical Knowledge |
| Primary Components | Benzyl group, Polyethylene Glycol (13 repeating units) | General Chemical Knowledge |
| Known Hazards | Not classified as hazardous, but caution is advised. Avoid release into wastewater systems. | [1] |
| Disposal Consideration | Non-hazardous waste, but local regulations must be followed. Use of a licensed disposal contractor is recommended. | [1][2][3][4] |
Standard Operating Procedure for Disposal
Adherence to a standardized disposal protocol is crucial for ensuring safety and compliance. The following steps outline the recommended procedure for the disposal of this compound from a laboratory setting.
Experimental Workflow for Disposal
Detailed Methodologies
1. Preparation for Disposal:
-
Personnel Protection: Before handling this compound for disposal, all personnel must be equipped with standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Designated Area: All waste collection activities should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
2. Waste Collection and Segregation:
-
Container Selection: Utilize a waste container that is clean, in good condition, and known to be compatible with ethers and alcohols. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: Accurate and clear labeling is critical. The label should prominently display "Waste this compound." If the waste is mixed with any other solvents or reagents, these must also be listed on the label.
-
Segregation: Do not mix this compound waste with other chemical waste streams, particularly halogenated solvents or strong acids, unless approved by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to hazardous chemical reactions.
3. Temporary Storage in the Laboratory:
-
Secure Storage: The sealed waste container should be stored in a designated and secure chemical waste storage area within the laboratory. This area should be away from general laboratory traffic.
-
Compatibility: Ensure that the storage location does not house incompatible chemicals that could react in the event of a spill.
4. Final Disposal Protocol:
-
Institutional Guidance: The final and most critical step is to consult with your institution's EHS department. They will provide specific instructions based on local, state, and federal regulations.
-
Professional Disposal: this compound waste should be disposed of through a licensed and reputable chemical waste disposal contractor. Never pour this chemical down the drain or dispose of it with general laboratory trash. While polyethylene glycol itself is biodegradable, the overall formulation and potential for contamination necessitate professional handling to prevent environmental pollution.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the scientific community.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
